3,5-Difluoro-4-methoxyaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVSDXPEJZMSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382453 | |
| Record name | 3,5-Difluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-47-3 | |
| Record name | 3,5-Difluoro-4-methoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3,5-Difluoro-4-methoxyaniline
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-methoxyaniline
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and safety information for this compound (CAS No: 363-47-3).[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This compound is a fluorinated aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The strategic incorporation of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of target molecules, making this compound a significant building block in medicinal chemistry.[2] This guide summarizes key quantitative data in structured tables, outlines general experimental protocols for property determination, and includes visualizations for synthetic and analytical workflows.
Chemical Identity
This section provides the fundamental identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 363-47-3[1][3] |
| Molecular Formula | C₇H₇F₂NO[1][4][5] |
| Synonyms | 4-amino-2,6-fluoroanisole, 3,5-difluoro-4-methoxy-aniline, 3,5-difluoro-4-methoxyphenylamine[1][3] |
| InChI Key | POVSDXPEJZMSEJ-UHFFFAOYSA-N[1][3] |
| SMILES | COC1=C(F)C=C(N)C=C1F[1] |
| PubChem CID | 2783137[1][3] |
Physicochemical Properties
The core are summarized in the table below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 159.14 g/mol | [1][4] |
| Appearance | White to pale cream crystals or powder | |
| Melting Point | 77°C to 82.5°C | [1] |
| Boiling Point | 249.7°C at 760 mmHg (Predicted) | [6] |
| Solubility | Insoluble in water | [1] |
| Density | 1.281 g/cm³ (Predicted) | [6] |
| Flash Point | 104.8°C (Predicted) | [6] |
| LogP | 1.5556 (Predicted) | [5] |
| Topological Polar Surface Area (TPSA) | 35.3 Ų | [3] |
Spectroscopic Data
While specific spectra for this compound are not widely available in the provided search results, the typical analytical techniques used for characterization of similar molecules like fluoro-anilines include NMR, IR, and Mass Spectrometry.[7][8][9][10][11]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, methoxy group protons, and amine protons. The fluorine atoms will cause characteristic splitting patterns. |
| ¹³C NMR | Resonances for the seven carbon atoms, with the C-F bonds resulting in large coupling constants. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-O stretching of the ether, and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern typical for a substituted aniline. |
Experimental Protocols
Detailed experimental protocols for the determination of every physicochemical property of this specific compound are not publicly available. However, this section describes the standard methodologies used for such characterizations.
Determination of Melting Point
The melting point of a crystalline solid like this compound is typically determined using the capillary method.
-
Sample Preparation: A small amount of the dried, crystalline compound is packed into a thin-walled capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Measurement: The sample is heated at a slow, controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Gas Chromatography (GC) for Purity Assay
The purity of this compound is often assessed by Gas Chromatography (GC), as indicated by supplier specifications.[12]
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent.
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The compound travels through a heated capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase.
-
Detection: A detector (e.g., Flame Ionization Detector - FID) measures the quantity of each component as it elutes from the column.
-
Analysis: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Synthesis of this compound
The synthesis of fluorinated anilines often involves the reduction of a corresponding nitroaromatic compound.[13][14] While a specific protocol for this compound is not detailed, a general synthetic workflow is presented below.
-
Nitration: A difluorinated precursor is nitrated to introduce a nitro group.
-
Methoxylation: A methoxy group is introduced onto the aromatic ring, typically through nucleophilic aromatic substitution.
-
Reduction: The nitro group of the resulting 3,5-difluoro-4-methoxynitrobenzene intermediate is reduced to an amine group. This is commonly achieved using reducing agents like hydrogen gas with a palladium catalyst, or other methods such as using tin(II) chloride or hydrazine.[14][15]
Visualizations
The following diagrams illustrate common workflows relevant to the study of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Experimental workflow for determining chemical purity using Gas Chromatography (GC).
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[3][16]
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.[3]
-
H311: Toxic in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
Precautionary Measures: [16]
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.[16] Wear protective gloves, protective clothing, eye protection, and face protection.[16] Use only outdoors or in a well-ventilated area.[16] Avoid breathing dust.[16]
-
Response:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[16]
-
If on Skin: Wash with plenty of soap and water.[16] Remove contaminated clothing immediately.[16]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
-
-
Storage: Store locked up.[16] Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store away from strong oxidizing agents.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[16]
Transportation: [1]
-
UN Number: UN2811[1]
-
Proper Shipping Name: TOXIC SOLIDS, ORGANIC, N.O.S.[1]
-
Transport Hazard Class: 6.1[1]
-
Packing Group: III[1]
Applications
The primary application of this compound is as a chemical intermediate in organic synthesis.[2] Its structural features, particularly the presence of fluorine atoms and a reactive amine group, make it a key building block for the creation of more complex molecules with potential uses in the pharmaceutical and agrochemical industries.[2]
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound | 363-47-3 | Benchchem [benchchem.com]
- 3. This compound | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 363-47-3 [chemnet.com]
- 7. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 3-Fluoro-4-methoxyaniline(366-99-4) IR Spectrum [m.chemicalbook.com]
- 10. 3,5-Difluoroaniline(372-39-4) 1H NMR [m.chemicalbook.com]
- 11. 3,5-Difluoroaniline(372-39-4) IR Spectrum [chemicalbook.com]
- 12. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 14. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 15. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the Physicochemical Characterization of 3,5-Difluoro-4-methoxyaniline
This technical guide provides an in-depth overview of the melting and boiling points of 3,5-Difluoro-4-methoxyaniline, tailored for researchers, scientists, and professionals in drug development. This document outlines the key physical properties, detailed experimental protocols for their determination, and a logical workflow for compound characterization.
Physicochemical Properties of this compound
This compound is a fluorinated aromatic amine with applications in the synthesis of pharmacologically active compounds. An accurate determination of its physical properties, such as melting and boiling points, is fundamental for its identification, purity assessment, and handling in a laboratory setting.
Data Summary
| Physical Property | Value | Source |
| Melting Point | 77°C to 80°C | [1] |
| Melting Point | 73.5°C to 82.5°C | [2] |
| Boiling Point | Data not available |
The range in the reported melting points can be attributed to variances in the purity of the sample and the specific methodology employed for its determination. A narrow melting point range is generally indicative of a high degree of purity[3].
Experimental Protocols for Property Determination
Accurate measurement of melting and boiling points is crucial for the characterization of chemical compounds. The following sections detail standard experimental methodologies.
2.1. Melting Point Determination
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound[4].
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[3]
-
Glass capillary tubes (sealed at one end)[5]
-
Thermometer
-
The sample of this compound (must be dry)[5]
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder[3].
-
Packing the Sample: The tube is inverted and tapped gently to cause the solid to fall to the sealed end. The packed sample height should be between 2-3 mm to ensure an accurate and narrow melting range reading[5].
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer[3][5].
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute[5].
-
Recording the Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Workflow for Melting Point Determination
References
A Technical Guide to the Solubility of 3,5-Difluoro-4-methoxyaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3,5-Difluoro-4-methoxyaniline is a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide addresses the current landscape of solubility data for this compound. Due to the limited availability of quantitative solubility data in public literature, this document provides detailed experimental protocols to enable researchers to determine these values accurately. The methodologies described herein are standard, robust, and include gravimetric and spectrophotometric techniques. Furthermore, this guide presents templates for data organization and visual workflows to facilitate experimental design and execution.
Introduction
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For drug development professionals, solubility data is crucial for formulation design, bioavailability assessment, and process chemistry. For researchers and scientists, this information is essential for reaction condition optimization, purification strategies (e.g., crystallization), and analytical method development.
Given the absence of published quantitative data, this guide provides detailed experimental protocols for determining the solubility of this compound in organic solvents of interest.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been published in widely accessible scientific literature. Researchers are encouraged to determine these values experimentally. The following table is provided as a template for organizing experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Methanol | 25 | e.g., Gravimetric | ||
| e.g., Ethanol | 25 | e.g., UV-Vis | ||
| e.g., Acetone | 25 | |||
| e.g., Dichloromethane | 25 | |||
| e.g., Toluene | 25 | |||
| e.g., Hexane | 25 |
Note: This table should be populated with data generated from the experimental protocols outlined in the following section.
For context, a related compound, 4-methoxyaniline (p-anisidine), is reportedly soluble in polar organic solvents like ethanol and methanol, with limited solubility in non-polar solvents such as hexane.[5] This suggests that this compound may exhibit a similar trend, although the presence of two fluorine atoms will influence its polarity and interactions with solvents.
Experimental Protocols for Solubility Determination
The following are established methods for determining the solubility of a solid compound in a liquid solvent.
The gravimetric method is a direct and straightforward technique for determining solubility. It involves creating a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer in a temperature-controlled bath is recommended.
-
-
Separation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to prevent the transfer of solid particles.
-
-
Determination of Solute Mass:
-
Transfer the filtered supernatant to a pre-weighed container (e.g., a vial or evaporating dish).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
-
Calculation:
-
The mass of the dissolved solute is the final weight of the container minus its initial weight.
-
Solubility is calculated as the mass of the dissolved solute per volume of the solvent used.
-
Spectrophotometric methods are indirect but can be more sensitive and require smaller volumes of the saturated solution. These methods rely on measuring the concentration of the solute in the saturated solution using its absorbance of light (UV-Vis) or its response in a chromatographic system (HPLC).
Methodology:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) for each standard using a UV-Vis spectrophotometer, or inject a known volume of each standard into an HPLC system and record the peak area.
-
Plot a calibration curve of absorbance or peak area versus concentration.
-
-
Sample Preparation and Analysis:
-
Withdraw a small, known volume of the clear supernatant from the saturated solution using a filtered syringe.
-
Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample using the same method as for the standards.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This concentration represents the solubility.
-
References
- 1. This compound | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. solubilityofthings.com [solubilityofthings.com]
Navigating the Spectroscopic Landscape of 3,5-Difluoro-4-methoxyaniline: A Technical Guide
For Immediate Release
Predicted NMR Data
The chemical shifts and coupling constants for 3,5-Difluoro-4-methoxyaniline have been estimated based on the analysis of substituent effects on the aniline scaffold. The electron-donating amino and methoxy groups, combined with the electron-withdrawing and spin-active fluorine atoms, create a distinct and predictable NMR fingerprint.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The aromatic region will feature a single resonance for the two equivalent aromatic protons, and the aliphatic region will show a singlet for the methoxy group protons. The amino protons will likely appear as a broad singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Ar-H (H-2, H-6) | 6.4 - 6.6 | Triplet | JH-F ≈ 2-3 | 2H |
| -OCH₃ | 3.8 - 4.0 | Singlet | - | 3H |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | - | 2H |
Note: The multiplicity of the aromatic protons is predicted as a triplet due to coupling with the two equivalent fluorine atoms.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will exhibit characteristic shifts influenced by the substituents. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| C-1 (-NH₂) | 130 - 135 | - |
| C-2, C-6 | 100 - 105 | JC-F ≈ 5-10 |
| C-3, C-5 (-F) | 150 - 155 | ¹JC-F ≈ 240-260 |
| C-4 (-OCH₃) | 140 - 145 | JC-F ≈ 10-15 |
| -OCH₃ | 55 - 60 | - |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic amines such as this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃ (unless otherwise specified)
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or TMS.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
-
Solvent: CDCl₃ (unless otherwise specified)
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
Data Processing: Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Chemical shifts should be referenced to the deuterated solvent peak.
Visualizations
The following diagrams illustrate the molecular structure, the logical flow for predicting NMR signals, and a standard experimental workflow.
Caption: Molecular structure of this compound.
Caption: Logical workflow for predicting NMR spectra.
Caption: General workflow for NMR experiments.
Technical Guide: FT-IR Spectroscopic Analysis of 3,5-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data expected for 3,5-Difluoro-4-methoxyaniline, alongside a detailed experimental protocol for spectral acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Core Spectroscopic Data
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3500 - 3300 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Aromatic Ring |
| 2960 - 2850 | Medium | C-H stretch (of CH₃) | Methoxy Group |
| 1650 - 1580 | Medium | N-H bend | Primary Amine |
| 1600 - 1400 | Strong to Medium | C=C aromatic ring stretches | Aromatic Ring |
| 1470 - 1350 | Medium | C-H bend (of CH₃) | Methoxy Group |
| 1300 - 1000 | Strong | C-O stretch (asymmetric and symmetric) | Aryl Ether |
| 1400 - 1000 | Strong | C-F stretch | Aryl Fluoride |
| 1000 - 675 | Strong | C-H out-of-plane bend | Aromatic Ring |
Note: The presence of two fluorine atoms on the aromatic ring can influence the exact position and intensity of the absorption bands, particularly the C-F and aromatic C=C stretching vibrations.
Experimental Protocol: FT-IR Analysis of a Solid Sample (KBr Pellet Method)
The following protocol details the potassium bromide (KBr) pellet method, a common and effective technique for obtaining high-quality FT-IR spectra of solid samples like this compound.[1][2][3]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Analytical balance
-
Spatula
-
Drying oven
-
Desiccator
-
This compound (sample)
-
FT-IR grade Potassium Bromide (KBr), dried
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the IR spectrum.[3] Cool the KBr in a desiccator before use.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[1] The sample-to-KBr ratio should be in the range of 0.2% to 1%.
-
Grinding and Mixing: Transfer the weighed sample and KBr to a clean, dry agate mortar.[1] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for reducing particle size and minimizing light scattering.[4]
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[1]
-
Background Spectrum: Place an empty sample holder or a blank KBr pellet in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.[2]
-
Sample Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).[3]
-
Data Analysis: Process the acquired spectrum to identify the wavenumbers of the absorption peaks and compare them with the expected values for this compound.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a KBr pellet for FT-IR analysis.
Caption: Workflow for KBr Pellet Preparation for FT-IR Analysis.
References
A Technical Guide to the Mass Spectrometry Analysis of 3,5-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,5-Difluoro-4-methoxyaniline (C7H7F2NO), a compound of interest in various research and development sectors. This document outlines its fundamental properties, predicted fragmentation patterns, and detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Compound Overview
This compound is a substituted aniline with a molecular weight of approximately 159.13 g/mol and a monoisotopic mass of 159.04957017 Da.[1][2] Its structure, featuring a methoxy group and two fluorine atoms on the benzene ring, influences its ionization and fragmentation behavior in mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 363-47-3 | [1][3] |
| Molecular Formula | C7H7F2NO | [1][2][3] |
| Molecular Weight | 159.13 g/mol | [1][2] |
| Monoisotopic Mass | 159.04957017 Da | [2] |
| IUPAC Name | This compound | [2] |
Predicted Mass Spectrometry Fragmentation
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of anilines, anisoles, and halogenated aromatic compounds. The molecular ion (M+) is expected to be prominent. Key fragmentation pathways likely involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[4]
Caption: Predicted electron ionization fragmentation pathway of this compound.
Table 2: Predicted m/z Values of Major Ions in EI-MS
| Ion | Proposed Formula | m/z (Theoretical) | Description |
| Molecular Ion [M]⁺˙ | [C₇H₇F₂NO]⁺˙ | 159.05 | Parent ion. |
| [M-CH₃]⁺ | [C₆H₄F₂NO]⁺ | 144.03 | Loss of a methyl radical from the methoxy group. |
| [M-CH₃-CO]⁺ | [C₅H₄F₂N]⁺ | 116.03 | Subsequent loss of carbon monoxide. |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for similar analytes.[5][6][7]
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL to create a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For sample analysis, dissolve the material in the chosen solvent, vortex, and centrifuge if necessary to remove particulates. The supernatant can then be transferred to an autosampler vial.
GC-MS Instrument Conditions:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | InertCap AQUATIC (60 m x 0.25 mm I.D., 1.00 µm) or equivalent |
| Injection Mode | Splitless (or Split, depending on concentration) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Electron Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
LC-MS/MS provides high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
Sample Preparation:
-
Prepare stock and calibration solutions as described for GC-MS, using a mobile phase-compatible solvent like methanol or acetonitrile.
-
For complex samples (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
Filter the final extracts through a 0.22 µm syringe filter before injection.
LC-MS/MS Instrument Conditions:
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 350 °C |
| Capillary Voltage | 3.5 kV |
| Mass Analyzer | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Example MRM Transitions for LC-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 160.1 (M+H)⁺ | 145.1 | 15 |
| 160.1 (M+H)⁺ | 117.1 | 25 |
Analytical Workflow
The general workflow for the analysis of this compound involves several key stages from sample receipt to final data reporting.
Caption: General analytical workflow for the mass spectrometric analysis of this compound.
Conclusion
This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS/MS serve as a robust starting point for method development and routine analysis. Researchers and scientists can adapt these methodologies to suit their specific instrumentation and analytical requirements, ensuring accurate and reliable characterization and quantification of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. shimadzu.com [shimadzu.com]
- 6. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Thermal Stability and Decomposition of 3,5-Difluoro-4-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-methoxyaniline is a fluorinated aromatic amine that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of fluorine and methoxy groups on the aniline ring imparts unique electronic properties and potential biological activity to its derivatives. A thorough understanding of the thermal stability and decomposition profile of this compound is critical for its safe handling, storage, and use in chemical synthesis, particularly in processes requiring elevated temperatures.[1] This guide provides an in-depth overview of the methodologies used to assess the thermal stability of this compound and discusses its potential decomposition pathways. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and expected thermal behavior based on the analysis of structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and interpreting thermal analysis experiments.
| Property | Value | Reference |
| CAS Number | 363-47-3 | [2] |
| Molecular Formula | C₇H₇F₂NO | [2] |
| Molecular Weight | 159.13 g/mol | [2] |
| Appearance | White to pale cream crystals or powder | [3] |
| Melting Point | 73.5 - 82.5 °C | [3] |
| Solubility | Insoluble in water | [4] |
| Storage | Store in a cool, dry place away from strong oxidizing agents. | [4] |
Thermal Stability Analysis: Experimental Protocols
The thermal stability of a compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. It is used to determine the onset temperature of decomposition and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
A general experimental workflow for the thermal analysis of this compound is depicted below.
Detailed Experimental Protocols
The following protocols are based on established methods for the thermal analysis of similar organic compounds, such as 3,5-difluoro-2,4,6-trinitroanisole.[5]
Thermogravimetric Analysis (TGA) Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the sample mass as a function of temperature.
Differential Scanning Calorimetry (DSC) Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum). Crimp a lid onto the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to a temperature above its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
To perform kinetic analysis of the decomposition, the experiments would be repeated at several different heating rates (e.g., 2, 5, 15, and 20 °C/min).[5]
Anticipated Thermal Decomposition Profile
Based on the structure of this compound, a multi-stage decomposition process is expected. The initial decomposition is likely to involve the cleavage of the weaker bonds, such as the C-N and C-O bonds of the aniline and methoxy groups, respectively. The aromatic ring itself is expected to decompose at higher temperatures.
The following table presents a hypothetical summary of quantitative data that could be obtained from TGA and DSC analyses.
| Parameter | Symbol | Hypothetical Value Range | Significance |
| Melting Point | Tₘ | 73.5 - 82.5 °C | Indicates the transition from solid to liquid phase. |
| Onset Decomposition Temperature (TGA) | Tₒₙₛₑₜ | 200 - 250 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (DTG) | Tₚₑₐₖ | 250 - 300 °C | The temperature at which the rate of mass loss is at its maximum. |
| Mass Loss (Stage 1) | Δm₁ | 30 - 50 % | Corresponds to the loss of substituent groups (amino, methoxy). |
| Mass Loss (Stage 2) | Δm₂ | 50 - 70 % | Corresponds to the fragmentation of the aromatic ring. |
| Final Residue | % Residue | < 10 % | The amount of non-volatile material remaining at the end of the experiment. |
| Decomposition Enthalpy (DSC) | ΔHₔₑ꜀ | -100 to -300 J/g | The heat released during the exothermic decomposition process. |
Potential Decomposition Pathways and Products
The thermal decomposition of this compound is expected to proceed through a complex series of reactions involving bond cleavage and rearrangement. The presence of fluorine atoms can influence the decomposition pathway by strengthening adjacent C-C bonds and potentially leading to the formation of fluorinated decomposition products.
A plausible, albeit hypothetical, decomposition pathway is initiated by the homolytic cleavage of the C-N or C-O bonds, leading to the formation of radical intermediates. These reactive species can then undergo further fragmentation or recombination reactions.
The identification of the specific volatile decomposition products would require the use of hyphenated techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) . This technique involves rapidly heating the sample to its decomposition temperature (pyrolysis) and then separating and identifying the resulting volatile fragments using a gas chromatograph coupled with a mass spectrometer.
Conclusion
While specific, publicly available experimental data on the thermal decomposition of this compound is limited, a comprehensive assessment of its thermal stability can be achieved through standard thermoanalytical techniques like TGA and DSC. This guide provides the necessary framework, including detailed experimental protocols and an overview of the anticipated thermal behavior, to enable researchers, scientists, and drug development professionals to safely handle and utilize this important chemical intermediate. The provided methodologies and hypothetical pathways serve as a robust starting point for any laboratory investigation into the thermal properties of this compound. It is strongly recommended that these experimental studies be conducted to obtain precise data before scaling up any chemical processes involving this compound at elevated temperatures.
References
The Dual Nature of Fluorine and Methoxy Substituents: An In-depth Technical Guide to their Electronic Effects in Anilines
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the electronic effects of fluorine and methoxy groups on the aniline scaffold, a fundamental structure in medicinal chemistry and materials science. Understanding how these seemingly simple substituents modulate the electronic properties of the aniline ring is paramount for the rational design of novel drug candidates and functional materials. This document outlines the inductive and resonance effects of fluorine and methoxy groups, supported by quantitative data, detailed experimental protocols, and conceptual visualizations to facilitate a deeper understanding of these principles.
Introduction: The Significance of Substituted Anilines
Anilines are a critical class of organic compounds, serving as precursors to a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. The strategic placement of substituents on the aniline ring allows for the fine-tuning of its physicochemical properties, including basicity (pKa), nucleophilicity, and susceptibility to metabolic degradation. Fluorine and methoxy groups are particularly prevalent in drug design due to their unique electronic characteristics and their ability to influence properties such as lipophilicity and metabolic stability.
The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, including membrane permeability and metabolic stability. The methoxy group, with its dual electronic nature, can either donate or withdraw electron density depending on its position, offering a versatile tool for modulating molecular properties.
The Dichotomy of Electronic Effects: Inductive versus Resonance
The electronic influence of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect (I) and the resonance effect (M or R).
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily a function of the substituent's electronegativity. Electron-withdrawing groups exert a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).
-
Resonance Effect (M): Also known as the mesomeric effect, this is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of lone pairs or pi electrons. Electron-donating groups typically have a positive resonance effect (+M), while electron-withdrawing groups exhibit a negative resonance effect (-M).
The overall electronic character of a substituent is the net result of these two effects, which can either reinforce or oppose each other.
Electronic Profile of the Fluorine Substituent
Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). Conversely, due to the presence of lone pairs, it can participate in resonance and donate electron density to the aromatic ring (+M). In the case of fluorine, the -I effect generally outweighs the +M effect, making it an overall electron-withdrawing group. This is reflected in its Hammett constants.
Electronic Profile of the Methoxy Substituent
The methoxy group also exhibits dual electronic effects. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M). In contrast to fluorine, the +M effect of the methoxy group is generally stronger than its -I effect, making it an overall electron-donating group, particularly when situated at the ortho or para positions.
Quantitative Analysis of Electronic Effects
The electronic effects of substituents can be quantified using various parameters, including Hammett constants and pKa values. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also provide valuable insights into the electron distribution within the molecule.
Hammett Substituent Constants
The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of an aromatic compound. The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Position | Hammett Constant (σ) |
| Fluorine | meta | 0.34[1] |
| para | 0.05[1] | |
| Methoxy | meta | 0.11[1] |
| para | -0.24[1] |
Table 1: Hammett Substituent Constants for Fluorine and Methoxy Groups.
Basicity of Substituted Anilines (pKa)
The basicity of the amino group in aniline is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus lowering the pKa of the conjugate acid. Conversely, electron-donating groups increase the electron density on the nitrogen, leading to a higher pKa.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.60 |
| 2-Fluoroaniline | 3.21 |
| 3-Fluoroaniline | 3.51 |
| 4-Fluoroaniline | 4.65 |
| 2-Methoxyaniline | 4.49 |
| 3-Methoxyaniline | 4.20 |
| 4-Methoxyaniline | 5.34 |
Table 2: pKa Values of Fluoro- and Methoxyanilines.
Spectroscopic Data
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts (δ) of protons and carbons in the aniline ring are influenced by the electron density around them.
| Compound | 1H NMR (δ, ppm) - Aromatic Protons | 13C NMR (δ, ppm) - Aromatic Carbons |
| Aniline | 6.77 (d), 6.89 (t), 7.28 (t) | 115.2, 118.8, 129.4, 146.6 |
| 2-Fluoroaniline | 6.7-7.1 (m) | 115.3, 117.1, 118.6, 124.6, 134.8, 151.9[2] |
| 3-Fluoroaniline | 6.3-7.1 (m) | 101.8, 104.6, 110.7, 130.4, 148.7, 163.8[2] |
| 4-Fluoroaniline | 6.62 (dd), 6.89 (t) | 115.4, 115.9, 142.7, 156.2[2] |
| 2-Methoxyaniline | 6.7-6.9 (m) | 109.8, 111.3, 115.1, 121.3, 137.9, 147.5 |
| 3-Methoxyaniline | 6.3-7.2 (m) | 101.8, 105.1, 108.5, 130.1, 147.8, 160.7 |
| 4-Methoxyaniline | 6.6-6.8 (m) | 114.2, 114.9, 142.9, 152.1, 55.8 (-OCH3)[3] |
Table 3: 1H and 13C NMR Chemical Shifts for Substituted Anilines in CDCl3.
The stretching frequency of the N-H bonds in the amino group of aniline is also sensitive to electronic effects. Electron-withdrawing groups tend to increase the N-H stretching frequency, while electron-donating groups decrease it.
| Compound | N-H Symmetric Stretch (cm-1) | N-H Asymmetric Stretch (cm-1) |
| Aniline | ~3360 | ~3440 |
| 2-Fluoroaniline | ~3405 | ~3490 |
| 3-Fluoroaniline | ~3360 | ~3440 |
| 4-Fluoroaniline | ~3360 | ~3440 |
| 2-Methoxyaniline | ~3350 | ~3430 |
| 3-Methoxyaniline | ~3360 | ~3440 |
| 4-Methoxyaniline | ~3350 | ~3425 |
Table 4: N-H Stretching Frequencies in Substituted Anilines.
Visualizing Electronic Effects
The interplay of inductive and resonance effects can be visualized to better understand their net impact on the basicity of the aniline nitrogen.
Experimental Protocols
Synthesis of Substituted Anilines
A general and robust method for the synthesis of substituted anilines is the reduction of the corresponding substituted nitrobenzene.
Representative Protocol for the Synthesis of 4-Fluoroaniline:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene (1 equivalent).
-
Solvent Addition: Add ethanol as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reduction: The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon filled with hydrogen gas) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure 4-fluoroaniline.
Determination of pKa by UV-Vis Spectrophotometry
-
Stock Solution Preparation: Prepare a stock solution of the aniline derivative in a suitable organic solvent (e.g., methanol).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.
-
Sample Preparation: For each buffer solution, a constant volume of the aniline stock solution is added to a constant volume of the buffer in a quartz cuvette. A blank is prepared for each buffer solution containing the same amount of the organic solvent.
-
Spectroscopic Measurement: The UV-Vis spectrum for each sample is recorded at a constant temperature. The wavelength of maximum absorbance difference between the fully protonated and deprotonated forms is identified.
-
Data Analysis: The absorbance at the selected wavelength is plotted against the pH of the buffer solutions. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-25 mg of the substituted aniline in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire the 1H and 13C NMR spectra on a suitable NMR spectrometer. For 13C NMR, a proton-decoupled pulse sequence is typically used.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to obtain the frequency domain spectrum. This includes Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopic Analysis
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Liquid Film):
-
For liquid anilines, place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
-
Data Acquisition: Place the sample in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands, particularly the N-H stretching frequencies in the 3300-3500 cm-1 region.
Conclusion
The electronic effects of fluorine and methoxy groups in anilines are a nuanced interplay of inductive and resonance contributions. Fluorine, with its dominant inductive effect, generally acts as an electron-withdrawing group, decreasing the basicity of the aniline nitrogen. In contrast, the methoxy group's powerful resonance donation typically overrides its inductive withdrawal, leading to an increase in basicity, especially from the para position. A thorough understanding of these principles, supported by the quantitative data and experimental methodologies presented in this guide, is essential for professionals in drug discovery and materials science to effectively design and synthesize novel molecules with tailored electronic properties.
References
A Comprehensive Technical Guide to 3,5-Difluoro-4-methoxyaniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Difluoro-4-methoxyaniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. Its unique structural features, combining the electron-withdrawing effects of two fluorine atoms with the electron-donating methoxy group, make it a valuable scaffold for the synthesis of novel therapeutic agents. This document details its chemical identity, synthesis, and applications, with a focus on its role in the development of targeted therapies.
Chemical Identity and Synonyms
This compound is known by several names and identifiers across various chemical databases and suppliers. A comprehensive list is provided below for easy reference.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 363-47-3[1][2] |
| Molecular Formula | C₇H₇F₂NO[1] |
| Molecular Weight | 159.13 g/mol [1] |
| Synonyms | 4-Amino-2,6-difluoroanisole, 3,5-Difluoro-p-anisidine, 3,5-Difluoro-4-methoxybenzenamine, p-Anisidine, 3,5-difluoro-[1] |
| InChI | InChI=1S/C7H7F2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3[1] |
| InChIKey | POVSDXPEJZMSEJ-UHFFFAOYSA-N[1] |
| SMILES | COC1=C(F)C=C(N)C=C1F |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and role as a synthetic intermediate.
| Property | Value |
| Appearance | Solid |
| Boiling Point | 249.7°C at 760 mmHg[3] |
| Flash Point | 104.8°C[3] |
| Density | 1.281 g/cm³[3] |
| Refractive Index | 1.51[3] |
| Vapor Pressure | 0.0226 mmHg at 25°C[3] |
| Topological Polar Surface Area | 35.3 Ų[1] |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,3-Difluoro-5-chlorobenzene from 1,3,5-Trichlorobenzene (Halex Reaction)
-
In a high-pressure autoclave, combine 1,3,5-trichlorobenzene with an excess of spray-dried potassium fluoride (KF).
-
Add a phase-transfer catalyst, such as tetrakis(diethylamino)phosphonium bromide, and a high-boiling point aprotic polar solvent (e.g., sulfolane).
-
Heat the mixture to a high temperature (e.g., 200-250°C) and maintain under pressure for several hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by distillation.
Step 2: Nitration of 1,3-Difluoro-5-chlorobenzene
-
To a cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 1,3-difluoro-5-chlorobenzene while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield 2,6-difluoro-4-chloro-1-nitrobenzene.
Step 3: Synthesis of 3,5-Difluoro-4-methoxynitrobenzene
-
Dissolve 2,6-difluoro-4-chloro-1-nitrobenzene in a suitable solvent such as methanol or dimethylformamide (DMF).
-
Add a solution of sodium methoxide in methanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, add water, and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be purified by column chromatography.
Step 4: Reduction to this compound
-
Dissolve 3,5-difluoro-4-methoxynitrobenzene in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography.
Spectroscopic Data
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.9 ppm), the aromatic proton (a triplet due to coupling with two fluorine atoms, in the aromatic region), and the amine protons (a broad singlet, variable chemical shift). |
| ¹³C NMR | Resonances for the methoxy carbon, and four distinct aromatic carbons, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The carbon bearing the amino group and the carbon bearing the methoxy group will also be distinguishable. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and strong C-F stretching bands (around 1100-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the exact mass of C₇H₇F₂NO (159.0496 m/z).[1] |
Applications in Drug Discovery and Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. This compound serves as a valuable building block for introducing these advantageous properties into new molecular entities.
Role as a Synthetic Intermediate
This compound is a versatile intermediate in the synthesis of various complex organic molecules. The amino group provides a reactive handle for a wide range of chemical transformations, including N-alkylation, acylation, and participation in cross-coupling reactions to construct more elaborate structures.
Application in Kinase Inhibitor Development
Anilinoquinazoline and related heterocyclic scaffolds are well-established pharmacophores for the inhibition of various protein kinases, which are crucial targets in oncology and other diseases. The 3,5-difluoro-4-methoxyphenyl moiety can be incorporated into these scaffolds to modulate their inhibitory activity and selectivity. For instance, derivatives of 4-anilinoquinazolines have been investigated as inhibitors of kinases such as EGFR and VEGFR-2.
Below is a conceptual workflow illustrating how this compound could be utilized in the synthesis of a generic kinase inhibitor.
Caption: Synthetic utility in kinase inhibitor design.
Involvement in Cellular Signaling Pathways
Given its application in the synthesis of kinase inhibitors, molecules derived from this compound are designed to modulate key cellular signaling pathways that are often dysregulated in diseases like cancer. A prominent example is the MAP kinase/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival.
The diagram below illustrates a simplified representation of the MAPK/ERK signaling cascade and the potential point of intervention for a kinase inhibitor.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a strategically important building block for the synthesis of novel, biologically active compounds. Its fluorinated and methoxylated aniline core provides a unique combination of electronic and steric properties that are highly desirable in modern drug design. The information presented in this guide, from its fundamental chemical properties to its potential applications in targeted therapies, underscores its value to researchers and scientists in the pharmaceutical and life sciences industries. Further exploration of this scaffold is likely to yield new therapeutic agents with improved efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed multi-step synthesis protocol for 3,5-Difluoro-4-methoxyaniline, a valuable intermediate in pharmaceutical and agrochemical research. The described synthetic pathway starts from commercially available 1,3,5-trifluorobenzene and proceeds through key intermediates including 3,5-difluorophenol and 1,3-difluoro-2-methoxy-5-nitrobenzene.
Overview of the Synthetic Pathway
The synthesis of this compound is accomplished in a four-step sequence as illustrated in the workflow diagram below. The process involves:
-
Hydroxylation of 1,3,5-trifluorobenzene to yield 3,5-difluorophenol.
-
O-methylation of 3,5-difluorophenol to produce 1,3-difluoro-2-methoxybenzene.
-
Nitration of 1,3-difluoro-2-methoxybenzene to form the key intermediate 1,3-difluoro-2-methoxy-5-nitrobenzene.
-
Reduction of the nitro group to afford the final product, this compound.
Each step has been designed to utilize readily available reagents and standard laboratory techniques.
Experimental Workflow Diagram
Detailed Experimental Protocol for the Synthesis of 3,5-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3,5-Difluoro-4-methoxyaniline, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis route is designed for high yield and purity, commencing with the methylation of 3,5-difluoro-4-nitrophenol, followed by the reduction of the intermediate nitro compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst | Product | Yield (%) | Purity (%) |
| 1. Methylation | 3,5-Difluoro-4-nitrophenol | Dimethyl Carbonate (DMC) | - | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 3,5-Difluoro-4-methoxynitrobenzene | >95 | >98 |
| 2. Reduction | 3,5-Difluoro-4-methoxynitrobenzene | Hydrogen Gas (H₂) | Ethyl Acetate | Palladium on Carbon (Pd/C) | This compound | ~98 | >99 |
Experimental Protocols
Step 1: Synthesis of 3,5-Difluoro-4-methoxynitrobenzene via O-Methylation
This protocol is adapted from a general procedure for the O-methylation of phenols using dimethyl carbonate as a green and efficient methylating agent.
Materials and Reagents:
-
3,5-Difluoro-4-nitrophenol
-
Dimethyl Carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluoro-4-nitrophenol (1.0 eq).
-
Add dimethyl carbonate (DMC) to the flask, using it as both the solvent and methylating agent. A sufficient amount should be used to fully dissolve the starting material upon heating.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess dimethyl carbonate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with 1N HCl, followed by a saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,5-difluoro-4-methoxynitrobenzene by column chromatography on silica gel to yield a pure product.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol outlines the reduction of the nitro group of 3,5-difluoro-4-methoxynitrobenzene to the corresponding aniline using catalytic hydrogenation.
Materials and Reagents:
-
3,5-Difluoro-4-methoxynitrobenzene
-
Ethyl acetate
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite® or a similar filter aid
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a hydrogenation flask, dissolve 3,5-difluoro-4-methoxynitrobenzene (1.0 eq) in ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times to create an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product is often of high purity after this step, but can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for N-Arylation of 3,5-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3,5-difluoro-4-methoxyaniline in N-arylation reactions, a critical transformation in the synthesis of high-value compounds for the pharmaceutical and materials science industries. The unique electronic properties conferred by the fluorine and methoxy substituents make this aniline a valuable building block in drug discovery.
Introduction
N-arylation reactions, such as the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling, are powerful methods for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] These reactions are instrumental in the synthesis of diarylamines, which are prevalent structural motifs in a wide range of biologically active molecules. This compound is a particularly interesting substrate for these reactions due to the presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group. This substitution pattern can influence the reactivity of the amine and the properties of the resulting N-arylated products, such as metabolic stability and binding affinity to biological targets. A notable application of an N-arylation reaction involving this compound is in the synthesis of the soluble epoxide hydrolase inhibitor GSK2256294, a clinical candidate for treating inflammatory diseases.[4][5]
N-Arylation Methodologies and Protocols
The selection of the appropriate N-arylation methodology depends on the nature of the coupling partners (aryl halide, boronic acid, etc.), desired reaction conditions, and functional group tolerance. Below are summaries and representative protocols for the most common N-arylation reactions applicable to this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[1] It is a highly versatile and widely used method for the synthesis of N-aryl amines, offering broad substrate scope and functional group tolerance. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields, especially with electronically modified substrates like this compound.
General Reaction Scheme:
Where Ar-X is an aryl halide or triflate, and H₂N-Ar' is the aniline.
Key Parameters and Optimization:
-
Palladium Catalyst: Pre-formed palladium complexes or in situ generated catalysts from sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often essential for high catalytic activity.
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are typically employed.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are the standard choices.
Experimental Protocol: Synthesis of a Diarylamine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.).
-
Add anhydrous toluene (5-10 mL per mmol of aniline).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3,5-difluoro-4-methoxyaniline.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between an amine and an aryl halide.[2] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols often utilize catalytic amounts of copper with the aid of ligands, allowing for milder reaction conditions.
General Reaction Scheme:
Where Ar-X is typically an aryl iodide or bromide.
Key Parameters and Optimization:
-
Copper Catalyst: Copper(I) salts such as CuI are most common. Copper nanoparticles have also been shown to be effective.[6]
-
Ligand: Bidentate ligands like diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids (e.g., L-proline) can significantly improve reaction efficiency and lower the required temperature.
-
Base: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed.
Experimental Protocol: Synthesis of a Diarylamine via Ullmann Condensation
This protocol provides a general method for the copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 equiv.), the aryl iodide (1.1 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMF (5-10 mL per mmol of aniline).
-
Seal the tube and heat the reaction mixture to 100-150 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the N-arylated product.
Chan-Lam Coupling
The Chan-Lam coupling utilizes a copper catalyst to mediate the cross-coupling of an amine with an arylboronic acid.[3] A key advantage of this reaction is that it can often be performed under mild conditions, sometimes at room temperature and open to the air.
General Reaction Scheme:
Where Ar-B(OH)₂ is an arylboronic acid and the oxidant is often atmospheric oxygen.
Key Parameters and Optimization:
-
Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is a commonly used catalyst.
-
Base: Organic bases like pyridine or triethylamine (Et₃N) are often employed.
-
Solvent: Dichloromethane (CH₂Cl₂) or methanol (MeOH) are typical solvents.
-
Additives: The addition of molecular sieves can be beneficial to remove water.
Experimental Protocol: Synthesis of a Diarylamine via Chan-Lam Coupling
This protocol outlines a general procedure for the Chan-Lam N-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4 Å Molecular sieves
Procedure:
-
To a flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Cu(OAc)₂ (1.2 equiv.), and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ (10-20 mL per mmol of aniline) followed by pyridine (2.0 equiv.).
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, filter the reaction mixture through celite and wash the filter cake with CH₂Cl₂.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired diarylamine.
Data Presentation
The following table summarizes typical reaction conditions for the N-arylation of anilines, which can be adapted for this compound. Specific yields for reactions with this compound are dependent on the specific coupling partners and would require experimental determination.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yields (%) |
| Buchwald-Hartwig | Pd(OAc)₂ (1-5) | Phosphine (2-10) | NaOtBu (1.5-2.0) | Toluene, Dioxane | 80-110 | 70-95 |
| Ullmann | CuI (5-20) | Diamine/Amino Acid (10-40) | K₂CO₃/Cs₂CO₃ (2.0) | DMF, DMSO | 100-180 | 60-90 |
| Chan-Lam | Cu(OAc)₂ (100-200) | None/Pyridine | Pyridine (2.0) | CH₂Cl₂, MeOH | Room Temp. - 60 | 50-85 |
Visualizations
Logical Workflow for Selecting an N-Arylation Method
Caption: Decision tree for selecting an appropriate N-arylation method.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Simplified Catalytic Cycle for Chan-Lam Coupling
Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.
References
- 1. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of soluble epoxide hydrolase inhibitors through DNA-encoded library technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
3,5-Difluoro-4-methoxyaniline: A Versatile Precursor for Heterocyclic Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3,5-Difluoro-4-methoxyaniline is a valuable and versatile building block in the synthesis of novel heterocyclic compounds, particularly those with potential applications in drug discovery and development. The strategic incorporation of fluorine atoms and a methoxy group onto the aniline scaffold significantly influences the physicochemical properties of resulting molecules. This can lead to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to biological targets. The amino group serves as a reactive handle for a variety of chemical transformations, enabling the construction of diverse and complex heterocyclic systems.
While the potential of this compound as a precursor is recognized, a comprehensive review of its specific applications in the synthesis of bioactive heterocycles reveals a notable gap in the currently available scientific literature. Extensive searches for direct applications in well-established heterocyclic syntheses, such as the Combes quinoline synthesis, Skraup reaction, or reactions with dicarbonyl compounds and orthoesters, did not yield specific examples utilizing this particular isomer.
This document aims to provide a forward-looking perspective on the potential applications of this compound in heterocyclic synthesis, based on established synthetic methodologies for analogous fluorinated anilines. The following sections will outline hypothetical, yet mechanistically sound, protocols and application notes to guide researchers in exploring the synthetic utility of this promising precursor.
Application Notes: Potential Synthetic Routes
The unique electronic properties of this compound, imparted by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it an intriguing substrate for a range of cyclization reactions. Below are potential applications in the synthesis of key heterocyclic scaffolds.
Synthesis of Fluorinated Quinolines
The quinoline core is a prevalent motif in a multitude of pharmaceuticals. The Combes synthesis, a classic method for quinoline formation, involves the acid-catalyzed reaction of an aniline with a β-diketone. While no specific examples with this compound are documented, a proposed reaction is outlined below.
Hypothetical Protocol: Combes Synthesis of a 6,8-Difluoro-7-methoxy-2,4-dimethylquinoline
This protocol describes a potential acid-catalyzed condensation of this compound with acetylacetone to yield a novel difluorinated quinoline derivative.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add acetylacetone (1.1 equivalents).
-
Slowly and carefully, add concentrated sulfuric acid (2-3 equivalents) to the reaction mixture with constant stirring and cooling in an ice bath.
-
After the addition of acid, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired 6,8-difluoro-7-methoxy-2,4-dimethylquinoline.
Expected Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity (by HPLC) | >95% |
| ¹⁹F NMR | Two distinct signals for the fluorine atoms |
| ¹H NMR | Signals corresponding to aromatic, methoxy, and methyl protons |
| Mass Spectrometry | [M+H]⁺ corresponding to the calculated molecular weight |
Workflow for Hypothetical Combes Quinoline Synthesis
Caption: Workflow for the proposed Combes synthesis.
Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are another critical heterocyclic scaffold in medicinal chemistry. They are typically synthesized by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. Although this compound is not an o-phenylenediamine, its derivatization to the corresponding diamine could open a pathway to novel benzimidazoles.
Hypothetical Protocol: Synthesis of a Difluoro-methoxy-substituted Benzimidazole
This protocol outlines a potential two-step synthesis of a difluorinated benzimidazole, starting with the nitration of this compound, followed by reduction and cyclization.
Step 1: Nitration of this compound
Materials:
-
This compound
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Acetic Anhydride
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
Protect the amino group of this compound by acetylation with acetic anhydride.
-
In a round-bottom flask, dissolve the acetylated aniline in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
De-acetylate the product by heating with aqueous acid to yield the nitro-o-phenylenediamine precursor.
Step 2: Reductive Cyclization to form the Benzimidazole
Materials:
-
Nitro-o-phenylenediamine precursor from Step 1
-
Formic Acid (or other suitable carboxylic acid)
-
Tin(II) Chloride or Hydrogen gas with a Palladium catalyst
-
Hydrochloric Acid
-
Sodium Hydroxide solution
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the nitro-o-phenylenediamine precursor in a suitable solvent.
-
Perform the reduction of the nitro group to an amino group using a standard method, such as with tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
After the reduction is complete, add formic acid (or another carboxylic acid) to the reaction mixture.
-
Heat the mixture to reflux for 3-5 hours to effect the cyclization to the benzimidazole ring.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Expected Quantitative Data (Hypothetical):
| Parameter | Expected Value (Overall) |
| Yield | 40-55% |
| Purity (by HPLC) | >95% |
| ¹⁹F NMR | Two distinct signals for the fluorine atoms |
| ¹H NMR | Signals corresponding to the benzimidazole core, methoxy group, and other substituents |
| Mass Spectrometry | [M+H]⁺ corresponding to the calculated molecular weight |
Logical Flow for Hypothetical Benzimidazole Synthesis
Caption: Logical steps for the proposed benzimidazole synthesis.
While direct, documented applications of this compound in heterocyclic synthesis are currently limited in the accessible scientific literature, its structural features strongly suggest its potential as a valuable precursor for a wide range of novel heterocyclic compounds. The provided hypothetical protocols for the synthesis of fluorinated quinolines and benzimidazoles are based on well-established synthetic transformations and are intended to serve as a foundational guide for researchers. The exploration of this precursor in various cyclization and multicomponent reactions is a promising avenue for the discovery of new bioactive molecules with potentially enhanced pharmacological profiles. Further research is warranted to experimentally validate these proposed synthetic routes and to fully elucidate the synthetic utility of this compound in medicinal chemistry and drug development.
Application Notes: The Role of 3,5-Difluoro-4-methoxyaniline in Medicinal Chemistry
Introduction
3,5-Difluoro-4-methoxyaniline is a highly valuable and strategic building block in modern medicinal chemistry. Its utility stems from the unique combination of a reactive aniline moiety with a specifically substituted phenyl ring. The incorporation of fluorine atoms and a methoxy group onto the aniline scaffold imparts desirable physicochemical properties to drug candidates, making it a key intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.
Key Advantages in Drug Design
The strategic placement of substituents on the this compound ring offers several advantages for drug development professionals:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at the 3- and 5-positions can block sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's in vivo half-life.[1]
-
Improved Binding Affinity: Fluorine atoms can form favorable non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) with amino acid residues in the active site of target proteins, leading to increased binding affinity and potency.[1]
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can lower the basicity (pKa) of the aniline nitrogen. This modulation can improve a compound's oral bioavailability and membrane permeability by ensuring it remains in a more neutral state for absorption.[1]
-
Vectorial Control in Synthesis: The specific substitution pattern provides chemists with regiochemical control during subsequent synthetic steps, allowing for the precise construction of complex molecular architectures.
Application in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of ATP-competitive protein kinase inhibitors. Many FDA-approved kinase inhibitors feature a 4-anilino-heterocycle core scaffold (e.g., 4-anilinoquinazoline or 4-anilinoquinoline). In this context, this compound serves as the "anilino" portion that typically occupies the ATP-binding pocket of the kinase. This moiety can form a critical hydrogen bond with the "hinge region" of the kinase, a key interaction for potent inhibition.
Quantitative Data: Representative Kinase Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of well-characterized kinase inhibitors that share the 4-anilino-heterocycle scaffold, demonstrating the high potency achievable with this structural class. This data is representative of the therapeutic potential of compounds synthesized using building blocks like this compound.
| Compound | Target Kinase(s) | IC50 (nM) | Citation(s) |
| Bosutinib | Src | 1.2 | [1][2][3][4] |
| Abl | 1.0 | [1][2] | |
| Saracatinib (AZD0530) | Src | 2.7 | [5][6][7][8][9] |
| Abl | 30 | [8] | |
| Lck, Fyn, Lyn, Blk, Fgr | 4 - 11 | [5][7] | |
| Compound 15a (Anilinoquinazoline) | EGFR | 130 | [10] |
| VEGFR-2 | 560 | [10] | |
| Compound 10 (Anilinoquinazoline) | VEGFR-2 | 16 | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-(3,5-Difluoro-4-methoxyanilino)quinazoline Kinase Inhibitor
This protocol describes a representative nucleophilic aromatic substitution reaction to synthesize a hypothetical, yet chemically plausible, kinase inhibitor from this compound.
Materials:
-
This compound
-
4-Chloro-6,7-dimethoxyquinazoline
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl), 4M in Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Add this compound (1.1 eq).
-
Add isopropanol (approx. 20 volumes, e.g., 20 mL for 1 g of starting material).
-
Begin stirring the suspension under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold isopropanol.
-
Wash the cake with diethyl ether to aid in drying.
-
Dry the solid under vacuum to yield the free base of the target compound.
-
To prepare the hydrochloride salt for improved solubility, suspend the free base in a minimal amount of isopropanol and add 4M HCl in dioxane (1.2 eq) dropwise while stirring.
-
Stir the resulting suspension for 1 hour at room temperature.
-
Collect the salt by filtration, wash with diethyl ether, and dry under vacuum to yield the final product.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general methodology for determining the IC50 value of a test compound against a target kinase (e.g., Src or VEGFR-2).
Materials:
-
Test compound (e.g., the product from Protocol 1) dissolved in 100% DMSO.
-
Target Kinase (e.g., recombinant human Src).
-
LanthaScreen™ Eu-anti-Tag Antibody.
-
LanthaScreen™ Kinase Tracer (e.g., Tracer 236).[12]
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13]
-
384-well assay plates (low-volume, non-binding surface).
-
Multichannel pipette or automated liquid handler.
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Compound Dilution:
-
Prepare a 10-point serial dilution series of the test compound in 100% DMSO, typically starting at 1 mM (4-fold dilutions are common).
-
Prepare a 3X intermediate dilution of each compound concentration in 1X Kinase Buffer A.[12]
-
-
Reagent Preparation (3X Solutions):
-
Kinase/Antibody Mix: Prepare a 3X solution of the kinase and Eu-antibody in 1X Kinase Buffer A. (e.g., for a final concentration of 5 nM kinase and 2 nM antibody, prepare a solution of 15 nM kinase and 6 nM antibody).[12][14]
-
Tracer Solution: Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the target kinase.[12]
-
-
Assay Assembly (15 µL Final Volume):
-
Incubation and Measurement:
-
Cover the plate and incubate at room temperature for 60 minutes, protected from light.[14]
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Synthetic workflow for a representative kinase inhibitor.
Caption: VEGFR signaling pathway and mechanism of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors [mdpi.com]
- 5. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Applications of 3,5-Difluoro-4-methoxyaniline in Drug Discovery: A Versatile Scaffold for Kinase and Immune Modulators
Introduction
3,5-Difluoro-4-methoxyaniline has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the development of targeted therapies. The strategic incorporation of fluorine atoms and a methoxy group onto the aniline scaffold imparts favorable physicochemical properties to drug candidates, including enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1] This application note will detail the use of this compound in the synthesis of potent inhibitors of key enzymes implicated in cancer and neurodegenerative diseases, as well as modulators of the innate immune system. Detailed experimental protocols and quantitative biological data are provided to guide researchers in the application of this important synthetic intermediate.
Application 1: Synthesis of ENPP1/STING Modulators for Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key negative regulator of the cGAS-STING pathway, which plays a critical role in the innate immune response to cancer. Inhibition of ENPP1 can enhance STING signaling, leading to an anti-tumor immune response. This compound serves as a crucial starting material for the synthesis of potent ENPP1 inhibitors.
One such inhibitor, Enpp-1-IN-19, demonstrates the utility of this scaffold. Enpp-1-IN-19 is an orally active ENPP1 inhibitor that potently inhibits the hydrolysis of cGAMP by ENPP1.[2] This inhibition enhances STING-mediated type I interferon responses, which can lead to the suppression of tumor growth and the induction of immune memory to prevent tumor recurrence.[2]
Quantitative Data:
| Compound | Target | IC50 (nM) | Cell-based Assay |
| Enpp-1-IN-19 | ENPP1 | 68 | Inhibition of cGAMP hydrolysis[2] |
Experimental Protocol: Synthesis of a 2-chloro-N-(3,5-difluoro-4-methoxyphenyl)acetamide Intermediate
This protocol describes the initial step in the synthesis of ENPP1 inhibitors, starting from this compound, as detailed in patent literature.
Materials:
-
This compound
-
Triethylamine (TEA)
-
2-Chloroacetyl chloride
-
Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution and add 2-chloroacetyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Dilute the reaction with dichloromethane and wash sequentially with 0.5 M HCl, water, and brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to yield the crude 2-chloro-N-(3,5-difluoro-4-methoxyphenyl)acetamide.
Note: This intermediate can be further elaborated through subsequent reactions to yield the final ENPP1 inhibitor.
Experimental Workflow for Synthesis of ENPP1 Inhibitor Intermediate
Caption: Synthetic workflow for the preparation of a key intermediate for ENPP1 inhibitors.
Application 2: Development of JNK Inhibitors for Neurodegenerative Diseases
c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli and are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique electronic properties of this compound make it an attractive building block for the design of selective JNK inhibitors.
Patent literature describes the synthesis of heterocyclic compounds with JNK inhibitory activity starting from this compound. These compounds are designed to modulate the JNK signaling pathway, offering a potential therapeutic strategy for neurodegenerative disorders.
Experimental Protocol: Amide Coupling to Synthesize a JNK Inhibitor Precursor
This protocol outlines the amide bond formation, a key step in the synthesis of potential JNK inhibitors.
Materials:
-
This compound
-
2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium hydrogen carbonate solution
-
Ethyl acetate
Procedure:
-
To a solution of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (2.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 3 days.
-
Dilute the reaction mixture with a saturated aqueous sodium hydrogen carbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Signaling Pathway of JNK Inhibition
Caption: Simplified JNK signaling pathway and the point of intervention by inhibitors.
Application 3: Fused Pyrimidines as Tubulin and Kinase Inhibitors for Oncology
Fused pyrimidine scaffolds are prevalent in many clinically approved drugs, particularly in oncology. This compound has been utilized in the synthesis of novel thieno[3,2-d]pyrimidine derivatives that act as both tubulin polymerization inhibitors and receptor tyrosine kinase (RTK) inhibitors, such as VEGFR2 and EGFR. This dual mechanism of action offers a promising strategy for cancer chemotherapy by targeting both angiogenesis and tumor cell proliferation.
Experimental Protocol: Synthesis of a Fused Pyrimidine Derivative
The following protocol, adapted from a doctoral dissertation, describes the synthesis of a key intermediate in the development of these dual-action anti-cancer agents.
Materials:
-
A suitable 4-chloro-thieno[3,2-d]pyrimidine starting material
-
This compound
-
Solvent (e.g., isopropanol or DMF)
-
Base (e.g., DIPEA or K2CO3, if necessary)
Procedure:
-
Dissolve the 4-chloro-thieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent.
-
Add this compound (1.1 eq) to the solution.
-
If required, add a non-nucleophilic base to scavenge the HCl byproduct.
-
Heat the reaction mixture at a specified temperature (e.g., reflux) for a designated time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Logical Relationship in Drug Design
Caption: Design strategy for dual-action anticancer agents.
This compound is a key synthetic intermediate that provides a valuable platform for the development of novel therapeutics. Its unique substitution pattern allows for the generation of potent and selective modulators of various biological targets. The examples provided herein for ENPP1/STING modulators, JNK inhibitors, and dual tubulin/kinase inhibitors highlight the broad applicability of this building block in modern drug discovery. The detailed protocols offer a starting point for researchers to explore the synthesis and evaluation of new chemical entities based on this promising scaffold.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of arylamines, which are common motifs in pharmaceutical compounds.[2] The focus of this document is the coupling of 3,5-Difluoro-4-methoxyaniline, a valuable fluorinated building block in drug discovery, with various aryl halides.[3] The incorporation of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[3]
The Buchwald-Hartwig amination is renowned for its broad substrate scope and functional group tolerance, superseding harsher, more traditional methods for C-N bond formation.[1] The reaction's success is highly dependent on the careful selection of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.[4] Modern advancements have led to the development of highly efficient catalyst systems that can achieve high yields under mild conditions.[2]
Key Reaction Components and Considerations
The efficiency of the Buchwald-Hartwig amination is contingent on several critical factors, which are summarized in the table below. The choice of each component can significantly impact the reaction yield and purity of the desired N-aryl product.
| Component | Options | Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Precatalysts are stable palladium sources that form the active Pd(0) species in situ. The choice can influence reaction rate and efficiency. |
| Ligand | Buchwald ligands (e.g., BrettPhos, XPhos), Josiphos-type ligands, DPPF, BINAP | The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred.[1] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can affect the reaction rate and substrate compatibility. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. |
| Aryl Halide | Aryl iodides, bromides, chlorides, and triflates | The reactivity of the aryl halide generally follows the order I > Br > OTf > Cl. More reactive halides may allow for milder reaction conditions. |
| Amine | This compound | This electron-rich aniline is a key building block. Stoichiometry relative to the aryl halide should be optimized. |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with an aryl halide. This protocol should be optimized for specific substrates and desired outcomes. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[5]
Materials
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BrettPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Anhydrous toluene (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware, syringes, and magnetic stirrer
Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.01-0.05 mmol, 1-5 mol%), the phosphine ligand (e.g., 0.02-0.10 mmol, 2-10 mol%), and the base (e.g., 1.4 mmol, 1.4 equiv).
-
Inerting the Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Addition of Reactants: Add the aryl halide (1.0 mmol) and this compound (1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (5-10 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and quench with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl-3,5-difluoro-4-methoxyaniline.
Quantitative Data Summary
The following table presents hypothetical quantitative data for a series of Buchwald-Hartwig amination reactions with this compound and various aryl bromides to illustrate the expected outcomes. Actual results may vary depending on the specific reaction conditions and substrates used.
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2 | BrettPhos | NaOt-Bu | 100 | 12 | 92 |
| 2 | 4-Bromoanisole | 2 | BrettPhos | NaOt-Bu | 100 | 16 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | 2 | XPhos | Cs₂CO₃ | 110 | 24 | 85 |
| 4 | 2-Bromopyridine | 3 | XPhos | K₃PO₄ | 110 | 18 | 78 |
Visualizations
The following diagrams illustrate the fundamental aspects of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwalg-Hartwig amination.
References
Application Notes and Protocols: Suzuki Coupling Reactions with 3,5-Difluoro-4-methoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions involving derivatives of 3,5-difluoro-4-methoxyaniline. This class of compounds is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine and methoxy substituents, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The biaryl and heteroaryl structures synthesized via Suzuki coupling of this compound derivatives are key scaffolds in the development of targeted therapeutics. One of the most critical pathways implicated in cancer and other diseases is the PI3K/Akt/mTOR signaling cascade. This pathway regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for drug development.
The introduction of the 3,5-difluoro-4-methoxyphenyl moiety into potential inhibitors can be advantageous. The fluorine atoms can modulate the pKa of nearby functional groups and participate in favorable interactions with target proteins, while the methoxy group can influence solubility and metabolic stability. Several inhibitors of the PI3K/Akt/mTOR pathway feature fluorinated aromatic rings, highlighting the importance of this structural motif.
Experimental Protocols
Two general protocols are provided below for the Suzuki-Miyaura coupling of this compound derivatives. Protocol 1 describes the coupling of a halogenated derivative (e.g., 4-bromo-3,5-difluoro-4-methoxyaniline) with a boronic acid. Protocol 2 outlines the reaction of 3,5-difluoro-4-methoxyphenylboronic acid with an aryl or heteroaryl halide.
Note: These are generalized protocols and may require optimization for specific substrates, including the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
Protocol 1: Suzuki Coupling of Halogenated this compound Derivative
This protocol is suitable for the reaction of a halogenated this compound derivative (e.g., where X = Br, I) with an aryl or heteroaryl boronic acid.
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, combine the halogenated this compound derivative, the boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. The reaction can be performed using a conventional heating mantle or a microwave reactor.
-
Monitoring: Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki Coupling of 3,5-Difluoro-4-methoxyphenylboronic Acid
This protocol is suitable for the reaction of 3,5-difluoro-4-methoxyphenylboronic acid with an aryl or heteroaryl halide (e.g., where X = Br, I, Cl).
Materials:
-
3,5-Difluoro-4-methoxyphenylboronic acid (1.1–1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial, add the aryl or heteroaryl halide, 3,5-difluoro-4-methoxyphenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Purge the vessel with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system.
-
Heating: Heat the mixture to the desired temperature (typically 80–120 °C) and stir vigorously.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of structurally similar substrates to provide a starting point for optimization.
Table 1: Suzuki Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3,5-difluoroaniline (analog) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Iodo-3,5-difluoroanisole (analog) | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 4-Chloro-3,5-difluoroaniline (analog) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (2.5) | t-BuOH | 110 | 24 | 75-85 |
Table 2: Suzuki Coupling of Arylboronic Acids with Aryl/Heteroaryl Halides
| Entry | Boronic Acid | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Difluoro-4-methoxyphenylboronic acid | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 100 | 8 | 88-96 |
| 2 | 3,5-Difluoro-4-methoxyphenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | 90-98 |
| 3 | 3,5-Difluoro-4-methoxyphenylboronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 18 | 82-92 |
Experimental Workflow and Logic Diagram
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3,5-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-methoxyaniline is a key building block in the synthesis of potent kinase inhibitors. The presence of difluoro substituents on the aniline ring can significantly enhance the binding affinity and metabolic stability of the final compound, making it a valuable moiety in drug discovery. This document provides detailed protocols for the synthesis of a representative 4-anilinoquinazoline kinase inhibitor, herein referred to as DFMQ (4-(3,5-Difluoro-4-methoxyanilino)-6,7-dimethoxyquinazoline), a potential inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. The methodologies described are based on established synthetic routes for this class of compounds.
Rationale for Fluorination in Kinase Inhibitors
The incorporation of fluorine atoms into kinase inhibitors, as with this compound, offers several advantages in drug design:
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the amino acid residues in the kinase ATP-binding pocket, leading to increased potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can block metabolically susceptible sites on the molecule, thereby increasing the in vivo half-life of the drug.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence the lipophilicity and pKa of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
Synthesis of DFMQ: A Representative Kinase Inhibitor
The synthesis of DFMQ involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-6,7-dimethoxyquinazoline and this compound. This is a common and effective method for the preparation of 4-anilinoquinazoline-based kinase inhibitors.
Synthetic Workflow
Caption: Synthetic workflow for DFMQ.
Experimental Protocol: Synthesis of DFMQ
This protocol details the synthesis of DFMQ via a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
This compound (1.1 eq)
-
Isopropanol (or n-butanol)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 1.2 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and isopropanol.
-
Add this compound (1.1 eq) to the suspension.
-
If the aniline salt is used or to accelerate the reaction, add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-100°C) and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloro-6,7-dimethoxyquinazoline) is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
If precipitation is incomplete, the reaction mixture can be concentrated under reduced pressure.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold isopropanol or diethyl ether.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield the final product, DFMQ.
-
Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity of Structurally Related Kinase Inhibitors
While specific data for DFMQ is not available, the following table summarizes the inhibitory activities (IC50 values) of structurally similar 4-anilinoquinazoline derivatives against key kinases, providing a benchmark for the potential potency of DFMQ.
| Compound ID | Kinase Target | IC50 (nM) | Reference Cell Line |
| Gefitinib | EGFR | 2-37 | Various |
| Erlotinib | EGFR | 2 | Various |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 | Various |
| Vandetanib | VEGFR-2, EGFR | 40, 500 | Kinase assays |
| AEE788 | EGFR, VEGFR-2 | 2, 77 | Kinase assays |
Target Signaling Pathways
4-anilinoquinazoline derivatives, such as the hypothetical DFMQ, are known to primarily target the ATP-binding site of tyrosine kinases like EGFR and VEGFR, thereby inhibiting the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
Caption: EGFR signaling pathway inhibition.
VEGFR Signaling Pathway
Caption: VEGFR signaling pathway inhibition.
Conclusion
This compound serves as a valuable synthon for the development of potent kinase inhibitors. The synthetic protocol provided for DFMQ is a representative example of how this building block can be incorporated into a well-established kinase inhibitor scaffold. The anticipated biological activity, based on structurally related compounds, suggests that molecules derived from this aniline have the potential to be effective inhibitors of key signaling pathways implicated in cancer, such as the EGFR and VEGFR pathways. Further optimization of the quinazoline or quinoline core and the aniline substitution pattern can lead to the discovery of novel and highly effective therapeutic agents.
Application Notes and Protocols for the Preparation of Fluorinated Agrochemicals from 3,5-Difluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of fluorinated agrochemicals, specifically focusing on the utilization of 3,5-Difluoro-4-methoxyaniline as a key starting material. The protocols outlined below leverage common organic reactions to build complex herbicidal and fungicidal molecules, highlighting the importance of fluorinated building blocks in modern agrochemical development.
Introduction
The introduction of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their biological efficacy, metabolic stability, and overall performance. This compound is a valuable fluorinated building block that can be strategically incorporated into various agrochemical scaffolds. This document details the synthetic pathways from this starting material to valuable intermediates and subsequently to a representative herbicidal compound. The primary transformations involve diazotization followed by a Sandmeyer reaction to introduce a hydrazine moiety, which then serves as a key component for the construction of heterocyclic systems common in agrochemicals.
Key Synthetic Pathways
The overall synthetic strategy involves a multi-step process beginning with the conversion of this compound to a hydrazine derivative. This intermediate is then utilized in the synthesis of a pyrazole, a common core structure in many herbicides and fungicides.
Logical Workflow for Agrochemical Synthesis
Figure 1: General workflow for the synthesis of fluorinated agrochemicals from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the synthesis of fluorinated agrochemicals from this compound.
Protocol 1: Diazotization of this compound
This protocol describes the conversion of the primary aromatic amine to a diazonium salt, a versatile intermediate for further reactions.[1][2]
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Water, deionized
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of this compound in an aqueous solution of a strong mineral acid (e.g., 2.5 equivalents of HCl) at room temperature.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. The rate of addition should be controlled to prevent a rise in temperature due to the exothermic reaction.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the 3,5-difluoro-4-methoxybenzenediazonium salt and is used immediately in the next step.
Safety Note: Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.
Protocol 2: Sandmeyer-type Reaction for the Synthesis of 2,6-Difluoro-4-methoxyphenylhydrazine
This protocol details the reduction of the diazonium salt to form the corresponding hydrazine, a key building block for pyrazole synthesis.
Materials:
-
Solution of 3,5-difluoro-4-methoxybenzenediazonium salt (from Protocol 1)
-
Sodium sulfite (Na₂SO₃) or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent
Procedure:
-
In a separate flask, prepare a solution of a suitable reducing agent. For example, a solution of sodium sulfite in water or a solution of tin(II) chloride in concentrated hydrochloric acid.
-
Cool the reducing agent solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the cold reducing agent solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for 1-2 hours.
-
Slowly warm the mixture to room temperature and stir for an additional 1-2 hours.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate the hydrazine.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,6-Difluoro-4-methoxyphenylhydrazine. The product can be further purified by recrystallization or chromatography if necessary.
Protocol 3: Synthesis of a Fluorinated Phenylpyrazole Intermediate
This protocol describes the condensation of the synthesized hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring, a core structure in many agrochemicals.[3]
Materials:
-
2,6-Difluoro-4-methoxyphenylhydrazine
-
A suitable 1,3-dicarbonyl compound (e.g., a substituted acetoacetate or a diketone)
-
Ethanol or acetic acid as solvent
-
Catalytic amount of a mineral acid (e.g., HCl) or a base (e.g., piperidine)
Procedure:
-
Dissolve equimolar amounts of 2,6-Difluoro-4-methoxyphenylhydrazine and the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.
-
Add a catalytic amount of an acid or base to facilitate the condensation reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the fluorinated phenylpyrazole intermediate.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps. Please note that yields are highly dependent on the specific substrates and reaction conditions used.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Diazotization | This compound | NaNO₂, HCl | Water | 0-5 | >95 (in solution) |
| 2 | Reduction | 3,5-Difluoro-4-methoxybenzenediazonium salt | SnCl₂/HCl | Water/HCl | 0-10 | 70-85 |
| 3 | Cyclization | 2,6-Difluoro-4-methoxyphenylhydrazine | Substituted 1,3-dicarbonyl | Ethanol | Reflux | 60-80 |
Visualization of Key Transformations
The following diagrams illustrate the chemical transformations described in the protocols.
Diazotization and Hydrazine Formation
Figure 2: Reaction scheme for the formation of the key hydrazine intermediate.
Pyrazole Ring Formation
Figure 3: General scheme for the synthesis of a fluorinated phenylpyrazole core.
Conclusion
The protocols and pathways detailed in these application notes demonstrate a viable route for the synthesis of complex fluorinated agrochemicals from the readily available starting material, this compound. The key transformations, including diazotization and subsequent cyclization reactions, provide a versatile platform for accessing a wide range of pyrazole-based herbicides and fungicides. The provided experimental details serve as a foundational guide for researchers in the field of agrochemical synthesis and development. Further optimization of reaction conditions and exploration of various 1,3-dicarbonyl compounds can lead to the discovery of novel and potent crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 3,5-Difluoro-4-methoxyaniline for Pharmaceutical and Agrochemical Research
Introduction
3,5-Difluoro-4-methoxyaniline is a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of the aniline ring, featuring two fluorine atoms and a methoxy group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. The growing demand for this intermediate necessitates a robust and scalable synthetic route to ensure a reliable supply for research and development. This application note details a two-step, scale-up synthesis of this compound from commercially available 3,4,5-trifluoronitrobenzene, providing a comprehensive protocol suitable for producing multi-gram to kilogram quantities of the target compound.
Synthesis Overview
The synthetic strategy involves a two-step sequence:
-
Nucleophilic Aromatic Substitution: Selective methoxylation of 3,4,5-trifluoronitrobenzene at the C4 position to yield 3,5-difluoro-4-methoxynitrobenzene.
-
Catalytic Hydrogenation: Reduction of the nitro group of the intermediate to the corresponding aniline, affording the final product, this compound.
This approach was designed for its efficiency, use of readily available reagents, and amenability to large-scale production with straightforward purification procedures.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Molar Masses and Densities of Key Reagents and Products
| Compound | Molar Mass ( g/mol ) | Density (g/mL) |
| 3,4,5-Trifluoronitrobenzene | 177.08 | 1.541 |
| Sodium Methoxide | 54.02 | 1.37 |
| 3,5-Difluoro-4-methoxynitrobenzene | 189.10 | ~1.5 (estimated) |
| Palladium on Carbon (10 wt%) | N/A | N/A |
| This compound | 159.13[1] | N/A (solid) |
Table 2: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Methoxylation | Sodium Methoxide | DMF | 70-80 | 4-6 | 85-95 | >98 (by GC) |
| 2 | Hydrogenation | H₂, 10% Pd/C | Methanol | 40-50 | 6-8 | 90-98 | >99 (by HPLC) |
Experimental Protocols
Step 1: Synthesis of 3,5-Difluoro-4-methoxynitrobenzene
Materials:
-
3,4,5-Trifluoronitrobenzene (1.0 eq)
-
Sodium Methoxide (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet
-
Addition funnel
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean and dry jacketed glass reactor, charge N,N-Dimethylformamide (DMF, 5 volumes based on the starting material).
-
With gentle stirring under a nitrogen atmosphere, add sodium methoxide (1.1 eq) to the DMF.
-
Heat the suspension to 70-80 °C.
-
In a separate vessel, dissolve 3,4,5-trifluoronitrobenzene (1.0 eq) in a minimal amount of DMF.
-
Slowly add the solution of 3,4,5-trifluoronitrobenzene to the heated sodium methoxide suspension over 1-2 hours, maintaining the internal temperature between 70-80 °C.
-
After the addition is complete, maintain the reaction mixture at 70-80 °C for an additional 2-4 hours. Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with toluene (3 x 5 volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3,5-difluoro-4-methoxynitrobenzene as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Step 2: Synthesis of this compound
Materials:
-
3,5-Difluoro-4-methoxynitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 1-2 mol%)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator or equivalent) equipped with a stirrer, pressure gauge, and temperature control
-
Filtration apparatus
Procedure:
-
To a suitable hydrogenation reactor, charge a slurry of 10% Palladium on Carbon (1-2 mol%) in methanol.
-
Add the 3,5-difluoro-4-methoxynitrobenzene (1.0 eq) to the reactor.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 bar).
-
Heat the reaction mixture to 40-50 °C with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake and/or by in-process sampling and analysis (HPLC or TLC).
-
Once the hydrogen uptake ceases and the reaction is deemed complete (typically 6-8 hours), cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization or distillation under reduced pressure if required.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Conclusion
The described two-step synthesis provides an efficient and scalable route to high-purity this compound. The use of readily available starting materials and well-established, robust chemical transformations makes this protocol suitable for the production of this valuable intermediate in quantities required for extensive research and development programs in the pharmaceutical and agrochemical industries. The detailed experimental procedures and tabulated data offer a clear guide for researchers and process chemists aiming to implement this synthesis on a larger scale.
References
Application Notes: Purification of 3,5-Difluoro-4-methoxyaniline
Introduction
3,5-Difluoro-4-methoxyaniline is a valuable substituted aniline building block used in the synthesis of various chemical entities, particularly in the development of pharmaceuticals and agrochemicals. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, low yields of the desired product, and complications in downstream applications. Common impurities may include starting materials from its synthesis, regioisomers, or degradation products formed during storage, often appearing as colored contaminants. This document outlines detailed protocols for three common and effective purification techniques: recrystallization, silica gel column chromatography, and acid-base extraction.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for selecting and optimizing a purification strategy.
| Property | Value | Reference |
| CAS Number | 363-47-3 | [1] |
| Molecular Formula | C₇H₇F₂NO | |
| Molecular Weight | 159.14 g/mol | [1] |
| Appearance | White to pale cream crystals or powder | |
| Melting Point | 73.5°C to 82.5°C | |
| Solubility | Insoluble in water. Soluble in polar organic solvents. | [1] |
| Purity (Typical) | ≥96.0% (by GC) |
Purification Strategy Workflow
The selection of an appropriate purification technique depends on the nature of the impurities, the required final purity, and the scale of the purification. The following diagram illustrates a general workflow for selecting a purification method for a crude organic solid like this compound.
Caption: Workflow for selecting a purification technique.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. Given that this compound is a solid at room temperature, this method is highly suitable for removing small amounts of impurities.[2]
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
-
Recrystallization solvents (e.g., Ethanol/Water or Toluene/Heptane)
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like ethanol and water is often effective for anilines.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot primary solvent (e.g., ethanol) required to completely dissolve the solid. Stir continuously to facilitate dissolution.
-
Decoloration (Optional): If the solution is colored due to minor, highly conjugated impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source. If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent). It is highly effective for separating compounds with different polarities.[5]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Beakers and collection tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system should provide a retention factor (Rf) for the desired compound of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the non-polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient elution is needed.
-
Fraction Collection: Collect the eluate in fractions using test tubes or flasks. Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a staining agent.
-
Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Acid-Base Extraction
This classic liquid-liquid extraction technique leverages the basicity of the aniline's amino group. The amine can be protonated with an acid to form a water-soluble salt, separating it from non-basic organic impurities.[7]
Materials:
-
Crude this compound
-
Separatory funnel
-
Beakers and flasks
-
Organic solvent (e.g., Diethyl ether or Dichloromethane)
-
Aqueous Hydrochloric Acid (HCl, ~2 M)
-
Aqueous Sodium Hydroxide (NaOH, ~2 M) or Sodium Bicarbonate (saturated solution)
-
Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of aqueous HCl (~2 M) and shake vigorously. Allow the layers to separate. The protonated aniline will move into the aqueous layer as its hydrochloride salt.
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add aqueous NaOH until the solution is basic (check with pH paper). The aniline hydrochloride salt will be deprotonated, and the free amine will precipitate or form an oily layer.
-
Re-extraction: Extract the free amine back into a fresh portion of the organic solvent (e.g., diethyl ether) by shaking in the separatory funnel. Repeat the extraction two more times to ensure complete recovery.
-
Drying and Isolation: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the purified product.
Comparative Data on Purification Methods
The following table presents hypothetical but realistic data to illustrate the potential outcomes of each purification method for a 10-gram batch of crude this compound with an initial purity of 90%.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Throughput | Key Advantages |
| Recrystallization | 90 | >99 | 75-85 | Moderate | High purity, simple setup, scalable |
| Column Chromatography | 90 | >99.5 | 60-75 | Low | Excellent for removing closely related impurities |
| Acid-Base Extraction | 90 | 97-99 | 85-95 | High | Fast, high recovery, removes non-basic impurities effectively |
Purity Assessment
After purification, the purity of this compound should be assessed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
Gas Chromatography (GC): Provides quantitative purity data. A GC method for similar compounds involves using a capillary column with a flame ionization detector (FID).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoro-4-methoxyaniline
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and product purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the nucleophilic aromatic substitution (SNAr) route starting from 3,4,5-trifluoroaniline.
Q1: My reaction shows low conversion of the starting material (3,4,5-trifluoroaniline). What are the possible causes and solutions?
A1: Low conversion is a common issue and can stem from several factors:
-
Insufficient Reaction Time or Temperature: The nucleophilic substitution of a fluorine atom with methoxide is temperature-dependent. Ensure the reaction has been running for an adequate amount of time at the specified temperature. Consider a stepwise increase in temperature if conversion remains low, but be mindful of potential side reactions.
-
Base Strength and Concentration: Sodium methoxide is a strong base. Its effectiveness can be diminished by moisture. Ensure you are using anhydrous methanol and freshly prepared or properly stored sodium methoxide. The molar equivalent of the base is also critical; a slight excess is often used to drive the reaction to completion.
-
Solvent Purity: The presence of water in the methanol can neutralize the methoxide and hinder the reaction. Always use dry solvents.
-
Purity of Starting Material: Impurities in the 3,4,5-trifluoroaniline can interfere with the reaction. It is advisable to use a high-purity starting material.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for the desired 4-methoxy product?
A2: The formation of isomeric products is a potential challenge in this synthesis. The fluorine atoms at the 3, 4, and 5 positions have different reactivities. While the 4-position is generally the most activated for nucleophilic attack in this system, deviations can occur.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the desired para-substituted isomer.
-
Choice of Base and Solvent: While sodium methoxide in methanol is a common choice, exploring other alkoxides or using a different solvent system (e.g., a polar aprotic solvent like DMF with a potassium source) might alter the selectivity profile.
-
Protecting Groups: Although more complex, temporarily protecting the amine group of the starting material could influence the electronic properties of the ring and potentially enhance the desired regioselectivity.
Q3: The purification of the final product is proving difficult, and I am struggling to remove a persistent impurity. What could this impurity be and how can I remove it?
A3: A common impurity in this reaction is the starting material, 3,4,5-trifluoroaniline, especially in cases of incomplete conversion. Another possibility is the formation of an isomeric methoxy-difluoroaniline.
-
Column Chromatography: A carefully optimized silica gel column chromatography is typically effective for separating the desired product from the starting material and isomers. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is recommended.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one that provides good differential solubility between the product and the impurity.
-
Acid-Base Extraction: The basicity of the aniline products can be exploited. Dissolving the crude mixture in an organic solvent and performing a series of washes with dilute acid and base can help remove non-basic impurities. However, this may not be effective for separating the desired product from isomeric byproducts which have similar pKa values.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most plausible and commonly referenced synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a highly fluorinated benzene derivative, such as 3,4,5-trifluoroaniline or 1,2,3-trifluoro-4-nitrobenzene. The fluorine atom at the 4-position is selectively substituted by a methoxy group using a reagent like sodium methoxide in methanol. If starting from the nitro-analogue, a subsequent reduction of the nitro group to an amine is required.
Q2: What are the key reaction parameters to control for a high yield?
A2: To achieve a high yield, it is crucial to control the following parameters:
-
Stoichiometry of Reagents: The molar ratio of the substrate to the nucleophile (sodium methoxide) is important. A slight excess of the methoxide is generally used.
-
Reaction Temperature and Time: These parameters need to be optimized. The reaction is typically heated to ensure a reasonable reaction rate, but excessive heat can lead to side product formation.
-
Anhydrous Conditions: Moisture can significantly reduce the yield by reacting with the strong base. The use of dry solvents and reagents is critical.
Q3: Are there any significant safety precautions I should be aware of?
A3: Yes, several safety precautions should be taken:
-
Sodium Methoxide: This is a corrosive and moisture-sensitive reagent. It should be handled in a dry atmosphere (e.g., under nitrogen or in a glovebox) and personal protective equipment (gloves, safety glasses) should be worn.
-
Fluorinated Aromatic Compounds: These compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Reaction under Pressure: If the reaction is carried out at elevated temperatures in a sealed vessel, appropriate pressure-rated equipment must be used.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of fluorinated anilines via nucleophilic aromatic substitution, based on analogous reactions reported in the literature.
Table 1: Representative Reaction Parameters for Nucleophilic Aromatic Substitution
| Parameter | Typical Value/Condition | Notes |
| Starting Material | 3,4,5-Trifluoroaniline | High purity is recommended. |
| Nucleophile | Sodium Methoxide | 1.1 - 1.5 molar equivalents. |
| Solvent | Anhydrous Methanol | Ensure solvent is dry. |
| Temperature | 60 - 80 °C | Monitor reaction progress by TLC or GC/MS. |
| Reaction Time | 4 - 24 hours | Dependent on temperature and substrate reactivity. |
Table 2: Expected Yields and Purity
| Metric | Expected Range | Purification Method |
| Crude Yield | 60 - 85% | - |
| Isolated Yield | 50 - 75% | Column Chromatography / Recrystallization |
| Purity | >98% | After purification. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from 3,4,5-Trifluoroaniline
This protocol is an illustrative example based on established principles of nucleophilic aromatic substitution. Optimization may be required for specific laboratory conditions.
-
Preparation of Sodium Methoxide Solution: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (10 mL per 1 g of 3,4,5-trifluoroaniline). Carefully add sodium metal (1.2 equivalents) in small portions to the methanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium methoxide.
-
Reaction Setup: Once the sodium has fully dissolved and the solution has cooled to room temperature, add 3,4,5-trifluoroaniline (1.0 equivalent) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Carefully neutralize the excess sodium methoxide by adding a dilute aqueous acid solution (e.g., 1 M HCl) until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
common side products in the synthesis of 3,5-Difluoro-4-methoxyaniline
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-Difluoro-4-methoxyaniline. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products. A common synthetic approach involves the reduction of a corresponding nitroaromatic precursor, 3,5-difluoro-4-methoxynitrobenzene.
Issue 1: Low Yield of the Desired Product
Question: My reaction has a consistently low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, from incomplete reactions to the formation of multiple side products. Here are some common causes and troubleshooting steps:
-
Incomplete Reduction of the Nitro Group: The reduction of the nitro group to an amine is a critical step. If the reaction is incomplete, the starting material (3,5-difluoro-4-methoxynitrobenzene) will remain, lowering the yield of the desired aniline.
-
Solution: Increase the reaction time, temperature, or the amount of reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
-
Catalyst Inactivity: In catalytic hydrogenations (e.g., using Pd/C), the catalyst may be poisoned or deactivated.
-
Solution: Use fresh, high-quality catalyst. Ensure the reaction setup is free of potential catalyst poisons such as sulfur compounds.
-
-
Side Reactions: The formation of undesired side products is a major contributor to low yields. See the sections below for specific side products.
Issue 2: Presence of Unexpected Side Products in Analytical Data (NMR, GC-MS, LC-MS)
Question: I am observing unexpected peaks in my analytical data after the synthesis. What are the likely side products and how can I identify them?
Answer:
The nature of the side products will depend on the specific synthetic route employed. Below is a summary of common impurities.
Table 1: Common Side Products and Their Potential Origin
| Side Product | Potential Origin | Identification | Mitigation Strategies |
| Isomeric Anilines | Use of impure starting materials containing isomers. Lack of regioselectivity in aromatic substitution reactions. | GC-MS, LC-MS, and 1H/19F NMR spectroscopy. | Use highly pure starting materials. Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. |
| Incompletely Reduced Intermediates (e.g., nitroso, hydroxylamine compounds) | Incomplete reduction of the nitro group. | LC-MS can often detect these higher molecular weight intermediates. | Optimize reduction conditions (see Issue 1). |
| Dehalogenated Products (e.g., 3-Fluoro-4-methoxyaniline) | Loss of a fluorine atom during catalytic hydrogenation. | Mass spectrometry will show a peak with a mass difference of 18 Da (loss of F, gain of H). | Use a milder reducing agent or optimize hydrogenation conditions (lower pressure, temperature, or a more selective catalyst). |
| Over-reduced Products (e.g., 3,5-Difluoro-4-methoxycyclohexylamine) | Reduction of the aromatic ring during catalytic hydrogenation.[1] | Mass spectrometry will show a higher mass corresponding to the saturated ring. NMR will show the absence of aromatic protons and the presence of aliphatic protons. | Use milder hydrogenation conditions. |
| Oxidation Products | Oxidation of the aniline product during workup or storage. This can lead to colored impurities. | Often visible as colored impurities. Can be complex mixtures. | Workup under an inert atmosphere (e.g., Nitrogen or Argon). Store the final product under inert gas and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is the reduction of 3,5-difluoro-4-methoxynitrobenzene. This precursor can be synthesized through aromatic substitution reactions. The reduction of the nitro group to an amine is a well-established transformation in organic synthesis.
Q2: How can I purify the crude this compound?
Purification is often achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization can also be an effective method for obtaining highly pure material. For larger scales, fractional distillation under reduced pressure may be employed.[2]
Q3: My purified product is colored (e.g., brown or yellow). What is the cause and is it a problem?
Anilines are susceptible to air oxidation, which can form highly colored impurities, even in small amounts. While minor coloration may not affect the performance in some applications, for others, high purity is essential. To minimize coloration, it is recommended to handle and store the compound under an inert atmosphere.
Q4: Can I use catalytic hydrogenation for the reduction step? What are the risks?
Yes, catalytic hydrogenation (e.g., with Pd/C and H2 gas) is a common method. However, there are potential side reactions to be aware of:
-
Dehalogenation: The carbon-fluorine bond can be cleaved under harsh hydrogenation conditions, leading to the formation of mono-fluorinated or non-fluorinated anilines.
-
Ring Reduction: The aromatic ring can be reduced to a cyclohexane ring, especially at high pressures and temperatures.[1]
Careful control of reaction conditions is crucial to avoid these side products.
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the reduction of a related nitroaromatic compound is described. This can be adapted by a skilled chemist.
General Protocol for the Reduction of a Dichlorodifluoronitrobenzene
This protocol is adapted from a similar synthesis and should be optimized for the specific substrate.[2]
-
Reaction Setup: In a suitable autoclave, charge the crude dichlorodifluoronitrobenzene, a solvent such as toluene, a palladium on carbon catalyst (e.g., 5% Pd/C), and a base (e.g., MgO) in water.
-
Reduction: Heat the mixture to a moderate temperature (e.g., 45°C) and pressurize with hydrogen gas.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Workup: After the reaction is complete, cool the mixture, filter off the catalyst, and separate the organic phase.
-
Purification: The organic phase can be washed, dried, and the solvent removed under reduced pressure. The crude product is then purified by fractional distillation.[2]
Visualizations
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Technical Support Center: Optimization of N-Arylation for 3,5-Difluoro-4-methoxyaniline
Welcome to the technical support center for the N-arylation of 3,5-Difluoro-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-arylation of this compound, a substrate known for its electron-deficient nature which can present unique challenges.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst or may have decomposed. 2. Insufficiently Strong Base: The electron-withdrawing fluorine atoms on the aniline decrease the acidity of the N-H bond, requiring a stronger base for deprotonation. 3. Poor Ligand Choice: The ligand may not be suitable for coupling with an electron-deficient aniline. 4. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. | 1. Catalyst: Use a well-defined, air-stable precatalyst (e.g., G3 or G4 palladacycles) to ensure reliable generation of the active catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0). 2. Base: Employ a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like carbonates or phosphates may be ineffective. 3. Ligand: Screen bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos, which are known to facilitate challenging cross-coupling reactions. 4. Temperature: Increase the reaction temperature, typically in the range of 80-120 °C. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of Water: Trace amounts of water can lead to the formation of aryl alcohols and reduction of the aryl halide. 2. β-Hydride Elimination: This can be a competing pathway, especially with certain ligand-catalyst combinations. | 1. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). 2. Ligand Selection: The choice of a suitable bulky phosphine ligand can suppress side reactions by promoting the desired reductive elimination. |
| Reaction Stalls or is Sluggish | 1. Inhibitory Species: The formation of palladium complexes with starting materials or byproducts can inhibit the catalytic cycle. 2. Poor Solvent Choice: The solvent may not be optimal for the solubility of all components or for promoting the reaction. | 1. Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may overcome inhibition. 2. Solvent Screening: While toluene and dioxane are common choices, consider screening other solvents like tert-butanol or 2-methyltetrahydrofuran. |
| Difficulty in Product Purification | 1. Residual Palladium: The final product may be contaminated with palladium residues. 2. Complex Reaction Mixture: The presence of multiple byproducts can complicate purification by chromatography. | 1. Palladium Scavenging: Treat the crude product with a palladium scavenger or perform an aqueous workup with a chelating agent. Filtration through a pad of Celite can also help remove some of the catalyst. 2. Reaction Optimization: Focus on optimizing the reaction to minimize byproduct formation, which will simplify the purification process. |
Frequently Asked Questions (FAQs)
Q1: Why is the N-arylation of this compound more challenging than that of simpler anilines?
A1: The two electron-withdrawing fluorine atoms on the aniline ring significantly reduce the nucleophilicity of the amino group. This makes the initial coordination to the palladium center and subsequent deprotonation more difficult, often requiring more forcing reaction conditions (stronger base, higher temperature, and specialized ligands) to achieve good yields.
Q2: What is the recommended starting point for optimizing the reaction conditions?
A2: A good starting point for the Buchwald-Hartwig amination of this compound with an aryl bromide is to use a palladium precatalyst like XPhos Pd G3 (2 mol%), a bulky biarylphosphine ligand such as XPhos (4 mol%), and a strong base like sodium tert-butoxide (1.5 equivalents) in an anhydrous solvent like toluene or dioxane at a temperature of 100-110 °C.
Q3: Can I use an aryl chloride as the coupling partner?
A3: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations.[1] While coupling is possible, it often requires more specialized and electron-rich ligands (e.g., BrettPhos) and potentially higher catalyst loadings and temperatures to achieve comparable yields.
Q4: My reaction mixture turns dark. Is this normal?
A4: The formation of a dark-colored reaction mixture is common in palladium-catalyzed cross-coupling reactions and does not necessarily indicate a failed reaction. It is often due to the formation of finely divided palladium black or other colored intermediates. The progress of the reaction should be monitored by analytical techniques such as TLC or LC-MS rather than by visual inspection.
Q5: How can I minimize the formation of diarylated aniline?
A5: The formation of a diarylated product is more likely if the starting aniline is used in excess or if the reaction is run for an extended period after the initial N-arylation is complete. Using a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) relative to the aniline can help to minimize this side reaction.
Data Presentation
The following tables summarize representative quantitative data for the N-arylation of anilines with similar electronic properties to this compound, providing a baseline for optimization.
Table 1: Representative Conditions for the N-Arylation of Electron-Deficient Anilines
| Entry | Aniline | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitroaniline | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | 4-Cyanoaniline | 4-Bromoanisole | RuPhos Pd G3 (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 110 | 18 | 88 |
| 3 | 3,5-Bis(trifluoromethyl)aniline | 1-Bromo-4-tert-butylbenzene | BrettPhos Pd G4 (2) | BrettPhos (4) | LHMDS | Dioxane | 100 | 16 | 92 |
| 4 | 2,4-Difluoroaniline | 2-Bromopyridine | Pd₂(dba)₃ (1) | DavePhos (2) | Cs₂CO₃ | Toluene | 90 | 20 | 85 |
Note: The data presented are representative examples from the literature for structurally related anilines and actual yields for this compound may vary.
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol provides a general starting point for the N-arylation of this compound with an aryl halide. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different aryl halide coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Troubleshooting Fluorinated Heterocycle Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated heterocycles. This guide provides practical, question-and-answer-based troubleshooting for common issues encountered during experimental work, supplemented with data tables, detailed protocols, and workflow diagrams to streamline your research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My fluorination reaction shows low or no conversion of the starting material. What are the general first steps for troubleshooting?
A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary suspects are the purity and activity of reagents, moisture contamination, and suboptimal reaction parameters like temperature and solvent choice.
Start by verifying the quality of your fluorinating agent, as many are sensitive to decomposition. Ensure all reactants and solvents are pure and, critically, anhydrous, as moisture can deactivate many fluorinating agents.[1] A good practice is to use freshly dried solvents and handle hygroscopic reagents in an inert atmosphere glovebox.[2] If purity and moisture are not the issue, systematically screen reaction parameters. Temperature can be a critical factor; some reactions require higher temperatures to proceed, while elevated temperatures can cause decomposition in other cases.[2]
Below is a general workflow to diagnose the issue:
References
Technical Support Center: Managing Moisture Sensitivity in 3,5-Difluoro-4-methoxyaniline Reactions
Welcome to the technical support center for handling 3,5-Difluoro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the moisture sensitivity of this compound in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect this compound and its reactions?
A1: this compound, like many anilines, can be sensitive to moisture. The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic. Water can act as a weak acid, protonating the aniline to form an anilinium salt. This deactivates the aromatic ring towards electrophilic substitution and can inhibit desired reactions.[1] Furthermore, in reactions involving organometallics or other highly reactive reagents, moisture can lead to decomposition of reagents and the formation of byproducts, ultimately reducing the yield and purity of the desired product.
Q2: What are the visual indicators of moisture contamination in a reaction with this compound?
Q3: How should I properly store this compound to minimize moisture exposure?
A3: To maintain its purity, this compound should be stored in a tightly sealed container to prevent exposure to air and moisture.[3] The container should be placed in a cool, dry, and well-ventilated area. For long-term storage or for highly sensitive experiments, storing the compound under an inert atmosphere, such as nitrogen or argon, in a desiccator or a glovebox is the most effective method.[3]
Q4: Can I use this compound that has been exposed to air?
A4: For reactions that are not highly sensitive to moisture or oxidation, brief exposure to air may be acceptable. However, for reactions requiring anhydrous conditions, such as those involving organometallics or strong bases, it is crucial to use a fresh sample or one that has been properly stored under an inert atmosphere. If there is doubt about the quality of the aniline, it is advisable to purify it before use, for example, by recrystallization or distillation, and then dry it thoroughly.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: My reaction yield is significantly lower than expected. Could moisture be the cause?
A1: Yes, low yield is a common consequence of moisture contamination. Water can react with sensitive reagents, such as Grignard reagents, organolithium compounds, or acid chlorides, rendering them inactive. It can also protonate the aniline, reducing its nucleophilicity and preventing it from participating in the desired reaction.
Troubleshooting Steps:
-
Verify Reagent and Solvent Anhydrousness: Ensure all solvents and reagents were rigorously dried before use.
-
Inert Atmosphere Technique: Review your procedure for setting up the reaction under an inert atmosphere. Ensure all glassware was properly dried and the system was adequately purged with nitrogen or argon.[4][5]
-
Reagent Quality: If possible, use a freshly opened bottle of this compound or purify the existing stock.
Q2: I am observing the formation of an unexpected byproduct. How can I determine if it is moisture-related?
A2: Unexpected byproducts can often be traced back to the presence of water. For example, in a reaction where this compound is intended to act as a nucleophile, water can compete and lead to hydrolysis of the electrophile.
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate and characterize the byproduct using techniques like NMR, IR, and Mass Spectrometry to understand its structure. This can provide clues about its formation pathway.
-
Run a Control Reaction: Perform a small-scale reaction where a deliberate amount of water is added to see if the formation of the byproduct is enhanced.
-
Analytical Moisture Detection: For highly sensitive reactions, consider using analytical techniques to quantify water content in your solvents and reagents, such as Karl Fischer titration.[6]
Q3: My acylation reaction of this compound is not proceeding to completion. What could be the issue?
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. The use of an inert atmosphere is highly recommended.[4]
-
Protecting Group Strategy: For certain complex syntheses, protecting the amino group as an amide (e.g., by acetylation) can be a useful strategy to modulate its reactivity.[1][7]
Quantitative Data Summary
The presence of moisture can have a significant impact on the yield and purity of reactions involving this compound. The following tables provide illustrative data on how varying levels of water can affect a hypothetical acylation reaction.
Table 1: Effect of Water Content on the Yield of a Hypothetical Acylation Reaction
| Water Content in Solvent (ppm) | Molar Equivalents of Water* | Expected Yield (%) |
| < 10 | < 0.01 | > 95 |
| 50 | 0.05 | 85 - 90 |
| 100 | 0.10 | 70 - 80 |
| 250 | 0.25 | 50 - 60 |
| 500 | 0.50 | < 40 |
*Based on a 1M solution of the aniline.
Table 2: Common Drying Agents for Solvents
| Drying Agent | Suitable Solvents | Comments |
| Magnesium Sulfate (MgSO₄) | Diethyl ether, Ethyl acetate, Dichloromethane | Fast and effective, but can be slightly acidic.[8] |
| Sodium Sulfate (Na₂SO₄) | Diethyl ether, Dichloromethane, Hexanes | Neutral, but has a lower capacity and is slower than MgSO₄.[8] |
| Calcium Chloride (CaCl₂) | Hydrocarbons, Ethers, Alkyl halides | Not suitable for alcohols, amines, or ketones.[9] |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | Very effective for achieving very low water content.[9][10] |
| Calcium Hydride (CaH₂) | Ethers, Hydrocarbons | Highly effective, but reacts with protic solvents.[9][10] |
Key Experimental Protocols
Protocol 1: Drying of Reaction Solvents
Objective: To reduce the water content of organic solvents to an acceptable level for moisture-sensitive reactions.
Methodology (Using a Solid Drying Agent):
-
Select an appropriate drying agent based on the solvent to be dried (refer to Table 2).[9]
-
To the solvent in a suitable flask, add the anhydrous drying agent. The amount will depend on the volume of the solvent and its initial water content. A common practice is to add the agent until it no longer clumps together.[11]
-
Stir or swirl the mixture for a period of time. For sodium sulfate, this may be 15-30 minutes, while for magnesium sulfate, it is often faster.[8]
-
Separate the dried solvent from the drying agent by decantation or filtration.[11]
-
For highly sensitive reactions, the solvent can be distilled from the drying agent under an inert atmosphere.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
Objective: To exclude atmospheric moisture and oxygen from the reaction.
Methodology (Using a Schlenk Line and Balloon):
-
Assemble the reaction glassware (e.g., a round-bottom flask with a stir bar) and flame-dry it under vacuum or oven-dry it and allow it to cool in a desiccator.[4]
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line or use a needle attached to a balloon filled with an inert gas (nitrogen or argon).[5]
-
Evacuate the flask and then backfill it with the inert gas. Repeat this cycle three times to ensure the removal of air.[5][12]
-
Add dry solvents and liquid reagents via a syringe through the septum.
-
Add solid reagents under a positive pressure of the inert gas or in a glovebox.[12]
Visualizations
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. benchchem.com [benchchem.com]
- 4. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 5. youtube.com [youtube.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 10. scribd.com [scribd.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Cross-Coupling with 3,5-Difluoro-4-methoxyaniline
This guide provides troubleshooting advice and frequently asked questions for researchers using 3,5-Difluoro-4-methoxyaniline in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as a coupling partner?
Due to its electronic properties, this compound presents specific challenges. The aniline nitrogen is a moderately poor nucleophile because of the electron-withdrawing effects of the two ortho-fluorine atoms. However, the para-methoxy group is electron-donating, which can help to partially offset this effect. Key challenges include slow reaction rates, catalyst inhibition, and potential side reactions. Careful selection of the catalyst, ligand, and base is critical for achieving high yields.
Q2: Which class of catalysts is most effective for Buchwald-Hartwig amination with this substrate?
For the C-N coupling of this compound with aryl halides, palladium-based catalysts are most common. Success typically relies on the use of bulky, electron-rich phosphine ligands. These ligands facilitate the crucial reductive elimination step, which is often rate-limiting for electron-deficient anilines. Generations 3 and 4 of Buchwald's biarylphosphine precatalysts are excellent starting points.
Q3: Can I use this compound in Suzuki couplings?
Direct use of the aniline in a Suzuki coupling is not standard. First, the aniline must be converted into an aryl halide or triflate. For instance, the aniline can be diazotized and subsequently converted to an aryl bromide or iodide (Sandmeyer reaction), which can then be used as the electrophilic partner in a Suzuki coupling.
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound.
Problem: Low or No Product Yield
Low yield is the most frequent issue. The underlying cause can often be traced to an inefficient catalyst system or suboptimal reaction conditions.
Troubleshooting Table: Low Yield
| Potential Cause | Recommended Action | Explanation |
| Inefficient Catalyst/Ligand System | Screen a panel of bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos. Use a G3 or G4 precatalyst to ensure efficient generation of the active Pd(0) species.[1] | The steric bulk and electron-donating ability of these ligands promote the formation of the active monoligated Pd(0) species and facilitate the rate-limiting reductive elimination step.[2][3] |
| Inappropriate Base | Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If substrate is base-sensitive, consider weaker bases like K₃PO₄ or an organic base like DBU.[4][5] | The base is crucial for deprotonating the aniline to form the active nucleophile. The choice of base can significantly impact reaction rate and yield.[6] |
| Poor Reagent Purity | Ensure the aniline, aryl halide, and solvent are pure and dry. Amines can be purified by filtration through a plug of activated alumina.[1] Solvents should be rigorously degassed. | Impurities, especially water and oxygen, can deactivate the palladium catalyst.[1][7] Trace impurities in amines are a common cause of reaction failure.[1] |
| Suboptimal Temperature | Gradually increase the reaction temperature. Typical temperatures for Buchwald-Hartwig couplings are between 80-110 °C.[4][7] Microwave irradiation can also be explored to accelerate the reaction.[7] | Electronically deactivated anilines often require higher thermal energy to overcome the activation barrier for the catalytic cycle steps. |
Catalyst Selection and Logic
Choosing the right catalyst system from the outset is crucial. The following diagram illustrates a decision-making workflow for selecting and optimizing a catalyst system for the Buchwald-Hartwig amination of this compound.
Recommended Catalyst Systems
The table below summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound with different aryl halides.
| Aryl Halide (Ar-X) | Palladium Precatalyst | Recommended Ligand | Base | Solvent | Temp (°C) |
| Aryl Bromide | RuPhos G3 Palladacycle | RuPhos | NaOtBu | Toluene | 100 |
| Aryl Chloride | BrettPhos G3 Palladacycle | BrettPhos | NaOtBu | Dioxane | 110 |
| Aryl Triflate | XPhos G3 Palladacycle | XPhos | K₃PO₄ | Toluene | 100 |
General Experimental Protocol
This protocol provides a general starting point for a small-scale test reaction. Note: This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos G3, 0.02 equiv)
-
Ligand (if not using a precatalyst, 0.04 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, to make 0.1 M solution)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube), add the aryl halide, this compound, the base, and the palladium precatalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (monitor progress by TLC or LC-MS, typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The following diagram outlines the key steps in the experimental workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Fluorinated Aniline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of fluorinated aniline derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of fluorinated aniline derivatives via common laboratory techniques.
Recrystallization Issues
Q1: My fluorinated aniline derivative "oiled out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs if the solvent's boiling point is higher than the melting point of the solute or if the solution is supersaturated.[1]
-
Solution 1: Reheat the solution and add more of the primary solvent (e.g., ethanol in an ethanol/water system) to reduce saturation.[1]
-
Solution 2: Ensure the solution cools slowly. Rapid cooling promotes oil formation over crystal growth.[1] Insulating the flask can facilitate slow cooling.[1]
-
Solution 3: Consider a different solvent or solvent system with a lower boiling point.[1]
Q2: No crystals are forming, even after cooling the solution in an ice bath. What are my options?
A2: This typically indicates that the solution is not sufficiently saturated.
-
Solution 1: If you used too much solvent, you can evaporate some of it to increase the concentration of your compound and then allow it to cool again.[1]
-
Solution 2: Add a "seed crystal" of the pure fluorinated aniline derivative to the solution to initiate crystallization.[1]
-
Solution 3: Gently scratch the inside of the flask at the meniscus with a glass stirring rod. The small scratches can provide nucleation sites for crystal growth.[1]
Q3: The purified crystals are still colored. How can I remove the color?
A3: Persistent color is often due to oxidized or polymeric impurities.[1]
-
Solution: Add a small amount of activated carbon to the hot solution to adsorb the colored impurities.[1] Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1]
Q4: The recovery of my purified crystals is very low. How can I improve the yield?
A4: Low recovery can stem from several factors.
-
Problem 1: Using too much solvent.
-
Solution: Use the minimum amount of hot solvent required to dissolve the crude product.[1]
-
-
Problem 2: Premature crystallization. Crystals may have formed and been lost during hot filtration.
-
Solution: Ensure all glassware is pre-heated and perform the filtration quickly to maintain the solution's temperature.[1]
-
-
Problem 3: Insufficient cooling.
-
Solution: Allow the flask to cool in an ice bath for a longer period to maximize crystal formation.[1]
-
Column Chromatography Issues
Q1: I'm observing peak tailing for my fluorinated aniline derivative during HPLC analysis.
A1: Peak tailing with basic compounds like anilines is often due to interactions with acidic silanol groups on the silica-based stationary phase.[2]
-
Solution 1: Adjust Mobile Phase pH: For weakly basic anilines (pKa values typically 4-5), increasing the mobile phase pH can suppress ionization and improve peak shape. Be mindful of the column's pH limitations.[2]
-
Solution 2: Use Mobile Phase Additives: Adding a small amount of a volatile amine, like triethylamine (TEA), can mask the active silanol sites and reduce tailing.[2]
-
Solution 3: Column Selection:
Q2: How can I improve the separation of fluorinated aniline isomers?
A2: Separating isomers can be challenging due to their similar physical properties.
-
Solution 1: Optimize the Solvent System: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.[3] Adjusting the solvent ratio or using a gradient elution can improve resolution.[3]
-
Solution 2: Specialized Stationary Phases: Phenyl and Pentafluorophenyl (PFP) columns can provide different selectivity for aromatic isomers.[2] Heavily fluorinated molecules have unique partition properties that can be exploited with fluorocarbon columns.[4]
-
Solution 3: Sample Loading: Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude fluorinated aniline derivatives?
A1: Common impurities can be categorized as:
-
Process-Related Impurities: Unreacted starting materials, residual solvents, and by-products from the synthesis.[5]
-
Degradation Impurities: Oxidation products and polymeric by-products can form, often leading to discoloration (e.g., yellow to brown).[3][5]
-
Structural Isomers: Isomers of the desired fluorinated aniline may be present.[6]
Q2: How can I remove unreacted starting materials from my fluorinated aniline product?
A2: The method depends on the starting materials.
-
Extraction: If the starting material has different solubility properties (e.g., a non-basic precursor), an acid-base extraction can be effective. After reaction completion, the mixture can be diluted with water and a water-immiscible organic solvent. The aqueous layer is then made alkaline to liberate the aniline, which can be extracted by the organic solvent.[7][8]
-
Column Chromatography: This is a general and effective method for separating compounds with different polarities.[3]
-
Distillation: If the starting material has a significantly different boiling point, vacuum distillation can be a viable option.[3][9]
Q3: My fluorinated aniline is a dark, oily liquid. How can I purify it?
A3: Dark coloration often indicates the presence of oxidation products.[3]
-
Vacuum Distillation: This is a highly effective method for removing non-volatile polymeric impurities and colored materials from liquid anilines.[3]
-
Treatment with Stannous Chloride: This can remove sulfur-containing impurities and reduce the tendency for coloration due to aerial oxidation.[10]
Q4: What is a good starting point for developing a purification method for a novel fluorinated aniline derivative?
A4: A good approach is to:
-
Analyze the Crude Product: Use techniques like TLC, HPLC, or GC-MS to identify the number and nature of impurities.[6]
-
Consider the Compound's Properties: The physical state (solid or liquid), melting/boiling point, and solubility will guide the choice between recrystallization, distillation, or chromatography.
-
For Solids: Start with recrystallization solvent screening. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] An ethanol/water mixture is often a good starting point for substituted anilines.[1]
-
For Liquids or Oils: Vacuum distillation is often the preferred method for purification.
-
For Difficult Separations: Column chromatography is a versatile technique. For aniline derivatives, a common starting point is a silica gel column with a hexane/ethyl acetate solvent system.[3]
Quantitative Data
Table 1: Physical and Chemical Properties of 3-Chloro-4-fluoroaniline
| Property | Value |
| CAS Number | 367-21-5 |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol |
| Appearance | Beige to brown or purple-black crystalline solid/powder[1] |
| Melting Point | 42-44 °C[1] |
| Boiling Point | 227-228 °C[1] |
| Water Solubility | 1.38 g/L at 25 °C[1] |
Table 2: HPLC Method Parameters for 4-Fluoroaniline Analysis [11]
| Parameter | Specification |
| Column | Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | MS (Single Ion Monitoring, m/z 112) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Linearity Range | 0.94-30.26 ng/mL |
| LOD | 0.19 ng/mL |
| LOQ | 0.94 ng/mL |
Experimental Protocols
Protocol 1: Recrystallization of 3-Chloro-4-fluoroaniline[1]
This protocol provides a general procedure using an ethanol/water mixed solvent system.
Materials:
-
Crude 3-Chloro-4-fluoroaniline
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks, heating mantle/hot plate, Büchner funnel, vacuum flask, filter paper, glass stirring rod
Procedure:
-
Dissolution: Place the crude 3-Chloro-4-fluoroaniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Gently reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Reheat the solution to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of a Fluorinated Aniline Derivative[3]
This protocol outlines a general procedure for purification using silica gel chromatography.
Materials:
-
Crude fluorinated aniline derivative
-
Silica gel (appropriate mesh size)
-
Solvents (e.g., hexane, ethyl acetate)
-
Chromatography column, collection tubes/flasks, TLC plates, and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into the column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude fluorinated aniline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent of low polarity (e.g., hexane). The polarity of the eluent can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) to facilitate the separation of the desired compound from impurities.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for fluorinated aniline derivatives.
Caption: Troubleshooting decision tree for recrystallization failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0193671A1 - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]
- 8. US4532352A - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]
- 9. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 3,5-Difluoro-4-methoxyaniline under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Difluoro-4-methoxyaniline under acidic and basic conditions. This information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Troubleshooting Guides and FAQs
This section addresses common problems and questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: While specific kinetic data for the stability of this compound in acidic conditions is not extensively published, anilines, in general, can be susceptible to degradation in acidic environments, especially at elevated temperatures. The rate of degradation is influenced by factors such as pH, temperature, and the presence of other reactive species. It is recommended to prepare fresh acidic solutions of this compound and use them promptly.
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: Based on the structure of this compound, two primary degradation pathways are plausible under acidic conditions:
-
Hydrolysis of the methoxy group: The ether linkage of the methoxy group could undergo acid-catalyzed hydrolysis to yield a hydroxyl group, forming 3,5-difluoro-4-aminophenol.
-
Oxidation of the aniline group: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities, including nitroso and nitro derivatives, as well as polymeric species.
Q3: Is this compound stable in basic solutions?
Q4: My solution of this compound has changed color. What could be the cause?
A4: Discoloration, particularly turning yellow or brown, is often an indication of oxidation of the aniline functional group. This can be initiated by exposure to air (oxygen), light, or elevated temperatures. Ensure the compound is stored in a cool, dark place and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Common Experimental Issues
Issue 1: Inconsistent results in reactions involving this compound under acidic conditions.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound in the acidic medium immediately before use.
-
If possible, run the reaction at a lower temperature to minimize degradation.
-
Analyze the purity of the starting material before and after dissolution in the acidic medium using a suitable analytical technique like HPLC to check for degradation.
-
Issue 2: Appearance of unexpected peaks in my chromatogram when analyzing a sample containing this compound.
-
Possible Cause: These could be degradation products.
-
Troubleshooting Steps:
-
Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products.
-
Compare the retention times of the peaks in your experimental sample with those of the degradation products.
-
Use a mass spectrometer detector (LC-MS) to obtain mass information about the unknown peaks to help in their identification.
-
Quantitative Data Summary
| Stress Condition | Temperature (°C) | Duration (hours) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Degradation | Observations (e.g., color change) |
| 0.1 M HCl | 25 | 24 | ||||
| 0.1 M HCl | 60 | 24 | ||||
| 1 M HCl | 25 | 24 | ||||
| 1 M HCl | 60 | 24 | ||||
| 0.1 M NaOH | 25 | 24 | ||||
| 0.1 M NaOH | 60 | 24 | ||||
| 1 M NaOH | 25 | 24 | ||||
| 1 M NaOH | 60 | 24 |
Experimental Protocols
The following is a general protocol for a forced degradation study to evaluate the stability of this compound under acidic and basic conditions. This protocol is based on general guidelines for forced degradation studies.
Protocol: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions
-
Acetonitrile or other suitable organic solvent (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector or, preferably, a mass spectrometer (LC-MS)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Pipette a known volume of the stock solution into separate volumetric flasks.
-
Add 0.1 M HCl to one flask and 1 M HCl to another to achieve the desired final concentration of the compound.
-
Keep one set of samples at room temperature (25 °C) and another set in a water bath at an elevated temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Neutralize the aliquot with an appropriate amount of NaOH solution.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
Repeat the procedure described in step 2, but use 0.1 M NaOH and 1 M NaOH solutions instead of HCl.
-
Neutralize the aliquots with an appropriate amount of HCl solution before HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples. This sample represents 0% degradation.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation at each time point.
-
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting stability issues and the potential degradation pathways.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Technical Support Center: Reactions Involving 3,5-Difluoro-4-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-methoxyaniline. The following sections detail workup procedures and troubleshooting for common reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often sluggish, and what can be done to improve reaction rates?
A: The two fluorine atoms on the aniline ring are strongly electron-withdrawing. This reduces the electron density on the nitrogen atom, making it less nucleophilic. Consequently, reactions such as amide bond formation can be slow. To improve reaction rates, consider using more reactive coupling agents, higher reaction temperatures, or catalysts specifically designed for electron-deficient anilines.
Q2: What is a general workup procedure for an amide coupling reaction involving this compound?
A: A typical aqueous workup involves quenching the reaction, followed by extraction to remove water-soluble byproducts. A representative procedure is as follows:
-
Quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl).
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product using flash column chromatography on silica gel.[1]
Q3: How can I remove unreacted this compound from my reaction mixture?
A: Unreacted anilines can often be removed by performing an acidic wash during the workup.
-
After the initial extraction with an organic solvent, wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
The aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Proceed with washing the organic layer with a base (like saturated aqueous sodium bicarbonate) to neutralize any remaining acid, followed by a brine wash.
Q4: What are the key considerations for a Suzuki-Miyaura coupling reaction if I have a halogenated derivative of this compound?
A: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Key considerations include the choice of catalyst, base, and solvent. A general protocol involves:
-
Catalyst: A palladium catalyst such as Palladium(II) acetate with a phosphine ligand (e.g., triphenylphosphine) is commonly used.[2]
-
Base: An inorganic base like potassium carbonate is required to activate the boronic acid.[2]
-
Solvent: A mixture of solvents, often including toluene, 1,4-dioxane, and water, is used.[2]
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.[2]
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low to no yield of the desired amide product.
Possible Causes & Solutions:
| Cause | Solution |
| Poor activation of the carboxylic acid | Use a more potent coupling reagent. For electron-deficient anilines, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), and a catalytic amount of hydroxybenzotriazole (HOBt) can be effective.[3] |
| Low nucleophilicity of the aniline | Increase the reaction temperature. Consider using a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.[1] |
| Side reactions | Ensure the reaction is run under an inert atmosphere to prevent oxidation. Use anhydrous solvents to avoid hydrolysis of the activated carboxylic acid. |
| Steric hindrance | If either the carboxylic acid or the aniline is sterically hindered, prolonged reaction times or higher temperatures may be necessary.[4] |
Suzuki-Miyaura Coupling Reactions
Problem: Incomplete conversion or low yield of the biaryl product.
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst deactivation | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst. Use degassed solvents.[2] |
| Inefficient transmetalation | The choice of base is critical. For challenging couplings, stronger bases like cesium carbonate or potassium phosphate may be more effective than potassium carbonate. |
| Poor solubility of reactants | The solvent system may need to be optimized. A mixture of toluene, a more polar solvent like 1,4-dioxane or DMF, and water is often a good starting point.[2][5] |
| Decomposition of boronic acid | Homocoupling of the boronic acid can be a side reaction. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help drive the desired reaction to completion.[5] |
Experimental Protocols
Representative Amide Coupling Protocol for an Electron-Deficient Aniline
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 mmol), 4-dimethylaminopyridine (DMAP, 1.0 mmol), and hydroxybenzotriazole (HOBt, 0.1 mmol).[1]
-
Dissolution: Dissolve the solids in acetonitrile (10 mL).[1]
-
Reagent Addition: Add this compound (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 5.0 mmol).[1]
-
Initiation: Cool the mixture to 0 °C in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 mmol) in portions.[1]
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 18-24 hours.[1]
-
Workup: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Representative Suzuki-Miyaura Coupling Protocol for a Halogenated Aniline
-
Reaction Setup: In a round-bottom flask, combine the halogenated aniline derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[2]
-
Catalyst Addition: Add Palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).[2]
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.[2]
-
Solvent Addition: Add a degassed mixture of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL).[2]
-
Reaction: Heat the mixture to 90 °C for 12-24 hours, monitoring by TLC.[2]
-
Workup: Cool to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with brine.[2]
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Difluoro-4-methoxyaniline and 3,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3,5-Difluoro-4-methoxyaniline and 3,4-difluoroaniline. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs in pharmaceutical and agrochemical development. The comparison is based on fundamental principles of organic chemistry, substituent effects, and available experimental data for related compounds.
Introduction to the Compounds
This compound and 3,4-difluoroaniline are both fluorinated aniline derivatives that serve as important intermediates in the synthesis of a wide range of biologically active molecules. The presence and position of fluorine and methoxy substituents significantly influence the electron density of the aniline ring and the nucleophilicity of the amino group, thereby dictating their reactivity in various chemical transformations.
Theoretical Comparison of Reactivity
The reactivity of anilines in electrophilic aromatic substitution is primarily governed by the electron-donating or -withdrawing nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to attack by electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic substitution.
-
Amino Group (-NH₂): A strong activating group and ortho-, para- director due to its +M (mesomeric) effect.
-
Methoxy Group (-OCH₃): A strong activating group and ortho-, para- director due to its +M effect, which is stronger than its -I (inductive) effect.
-
Fluorine Atom (-F): An interesting case, as it is an ortho-, para- director but is considered a deactivating group. This is because its strong -I effect outweighs its +M effect.
In 3,4-difluoroaniline , the two fluorine atoms at positions 3 and 4 are electron-withdrawing, thus deactivating the aromatic ring towards electrophilic attack compared to aniline.
In This compound , the strong electron-donating methoxy group at position 4 is expected to significantly increase the electron density of the ring, counteracting the deactivating effect of the two fluorine atoms at positions 3 and 5. The methoxy group's powerful +M effect will likely dominate, making the ring more activated towards electrophilic substitution compared to 3,4-difluoroaniline.
Therefore, it is predicted that This compound will be more reactive towards electrophilic aromatic substitution than 3,4-difluoroaniline.
The basicity of the aniline nitrogen is also influenced by these substituents. Electron-withdrawing groups decrease basicity (increase pKa), while electron-donating groups increase basicity (decrease pKa). The methoxy group in this compound is expected to increase the electron density on the nitrogen atom, making it more basic than 3,4-difluoroaniline, where two electron-withdrawing fluorine atoms decrease the basicity.
Data Presentation
As direct comparative experimental data is unavailable, the following tables present relevant physicochemical properties and data for related compounds to support the theoretical comparison.
Table 1: Physicochemical Properties
| Property | This compound | 3,4-difluoroaniline |
| CAS Number | 363-47-3[1] | 3863-11-4[2] |
| Molecular Formula | C₇H₇F₂NO[1] | C₆H₅F₂N[2] |
| Molecular Weight | 159.13 g/mol [1] | 129.11 g/mol [2] |
| Predicted pKa | No data found | ~3.0 (Predicted) |
Table 2: ¹³C NMR Chemical Shifts (ppm) for Related Compounds (in CDCl₃)
| Carbon Position | 3,5-difluoroaniline | 3,4-difluoroaniline (Predicted) | Anisole |
| **C1 (C-NH₂) ** | ~148 | ~140 | 159.9 |
| C2 / C6 | ~96 | C2: ~104, C6: ~110 | 114.0 |
| C3 / C5 | ~164 (C-F) | C3: ~150 (C-F), C5: ~118 | 120.8 |
| C4 | ~99 | C4: ~152 (C-F) | 129.5 |
Note: Data for 3,5-difluoroaniline is estimated from available spectra. Data for 3,4-difluoroaniline and anisole are for comparative purposes to illustrate substituent effects.
Experimental Protocols
The following are general experimental protocols for key reactions involving anilines. These protocols would require optimization for the specific substrates, this compound and 3,4-difluoroaniline.
Electrophilic Aromatic Substitution: Nitration
Direct nitration of anilines can lead to oxidation and a mixture of products. A common strategy is to first protect the amino group by acetylation.
Step 1: Acetylation of the Aniline
-
Dissolve the aniline derivative (1 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution.
-
Heat the mixture at a moderate temperature (e.g., 50-80 °C) for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the acetanilide derivative.
-
Filter, wash with water, and dry the product.
Step 2: Nitration of the Acetanilide
-
Dissolve the acetanilide derivative (1 eq.) in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Pour the mixture onto crushed ice to precipitate the nitrated acetanilide.
-
Filter, wash with cold water, and dry the product.
Step 3: Hydrolysis of the Nitro-acetanilide
-
Reflux the nitrated acetanilide (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the nitroaniline product.
-
Filter, wash with water, and dry the final product.
Electrophilic Aromatic Substitution: Bromination
Similar to nitration, direct bromination of anilines can be highly reactive. Protection of the amino group is often employed for selective monobromination.
Step 1: Acetylation of the Aniline (Follow the protocol above)
Step 2: Bromination of the Acetanilide
-
Dissolve the acetanilide derivative (1 eq.) in glacial acetic acid.
-
Slowly add a solution of bromine (1 eq.) in glacial acetic acid dropwise at room temperature.
-
Stir the mixture for 30-60 minutes.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine, then into water to precipitate the bromo-acetanilide.
-
Filter, wash with water, and dry the product.
Step 3: Hydrolysis of the Bromo-acetanilide (Follow the nitration hydrolysis protocol above)
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution on these compounds would likely target a fluorine atom, especially if an electron-withdrawing group is present on the ring.
General Protocol for SₙAr with Sodium Methoxide
-
In a round-bottom flask, prepare a solution of sodium methoxide in methanol.
-
Add the difluoroaniline derivative (1 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by chromatography or recrystallization.
Visualizations
Caption: Generalized pathway for electrophilic aromatic substitution on an aniline derivative.
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Conclusion
Based on theoretical considerations of substituent effects, This compound is predicted to be more reactive towards electrophilic aromatic substitution than 3,4-difluoroaniline due to the strong electron-donating character of the methoxy group. Conversely, the electron-withdrawing nature of the two fluorine atoms in 3,4-difluoroaniline deactivates the ring. For nucleophilic aromatic substitution, the reactivity would depend on the specific reaction conditions and the position of the leaving group relative to other substituents. It is important to note that these are predictions, and experimental verification is necessary to confirm the relative reactivities of these two compounds. The provided experimental protocols offer a starting point for such investigations.
References
Spectroscopic Comparison of 3,5-Difluoro-4-methoxyaniline and Its Positional Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 3,5-Difluoro-4-methoxyaniline and its key isomers. This guide provides a comparative analysis of their spectroscopic data, supported by experimental protocols and structural visualizations.
The fluorinated aniline scaffold is a cornerstone in medicinal chemistry and materials science, with substitutions playing a critical role in modulating a molecule's physicochemical and biological properties. This compound and its isomers are valuable building blocks in the synthesis of novel compounds. Distinguishing between these isomers is crucial for quality control, reaction monitoring, and the unambiguous determination of molecular structures. This guide presents a detailed spectroscopic comparison of this compound and its positional isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Isomer Structures
The isomers under comparison are positional isomers of difluoro-4-methoxyaniline. Their distinct substitution patterns on the benzene ring give rise to unique spectroscopic fingerprints.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -NH₂ (ppm) |
| This compound | ~6.4 (s, 2H) | ~3.8 (s, 3H) | ~3.7 (br s, 2H) |
| 2,3-Difluoro-4-methoxyaniline | ~6.7-6.9 (m, 2H) | ~3.9 (s, 3H) | ~3.8 (br s, 2H) |
| 2,5-Difluoro-4-methoxyaniline | ~6.5-7.0 (m, 2H) | ~3.8 (s, 3H) | ~3.7 (br s, 2H) |
| 2,6-Difluoro-4-methoxyaniline | ~6.3 (d, 2H) | ~3.7 (s, 3H) | ~4.0 (br s, 2H) |
Note: Predicted data is based on computational simulations and may vary from experimental values.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | C-F (ppm) | C-O (ppm) | C-N (ppm) | Aromatic C-H (ppm) | -OCH₃ (ppm) |
| This compound | ~150 (dd) | ~135 | ~130 | ~100 (t) | ~60 |
| 2,3-Difluoro-4-methoxyaniline | ~145 (dd), ~148 (dd) | ~140 | ~125 | ~115, ~118 | ~61 |
| 2,5-Difluoro-4-methoxyaniline | ~155 (dd), ~148 (dd) | ~142 | ~120 | ~105, ~110 | ~56 |
| 2,6-Difluoro-4-methoxyaniline | ~152 (dd) | ~138 | ~128 | ~98 (t) | ~57 |
Note: Predicted data is based on computational simulations. The multiplicities (d: doublet, t: triplet, dd: doublet of doublets) arise from C-F coupling.
Table 3: IR Spectral Data (Key Absorptions)
| Compound | N-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | 3300-3500 | 1100-1300 | 1200-1250 | 1500-1600 |
| Isomers (General) | 3300-3500 | 1100-1350 | 1200-1260 | 1450-1620 |
Note: The exact positions of IR bands can vary based on the specific isomer and the sample preparation method.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Ions (m/z) |
| This compound | C₇H₇F₂NO | 159.13 | 159 [M]⁺, 144 [M-CH₃]⁺, 116 [M-CH₃-CO]⁺ |
| Isomers (General) | C₇H₇F₂NO | 159.13 | 159 [M]⁺, 144 [M-CH₃]⁺, further fragmentation depends on substitution pattern |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below are standard protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
biological activity of compounds derived from 3,5-Difluoro-4-methoxyaniline vs other anilines
A deep dive into the pharmacological potential of compounds derived from 3,5-Difluoro-4-methoxyaniline, 4-methoxyaniline, and 3,5-dichloroaniline reveals distinct profiles in anticancer and kinase inhibition activities. This guide provides a comparative overview, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic landscapes of these aniline derivatives.
The structural variations of aniline precursors play a crucial role in determining the biological efficacy and target specificity of their derivatives. This comparison focuses on three key aniline building blocks: this compound, 4-methoxyaniline, and 3,5-dichloroaniline. The introduction of different substituents on the aniline ring significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Kinase Inhibition: A Tale of Three Anilines
A study on a series of 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases provides a platform for direct comparison of derivatives from these three aniline classes. The half-maximal inhibitory concentration (IC50) values from this research highlight the impact of the aniline substitution pattern on kinase inhibition.
| Aniline Precursor | Derivative Substitution | Target Kinase | IC50 (nM) |
| This compound | 4-(3,5-difluoro-4-methoxyphenylamino) | Src | 15 |
| Abl | 20 | ||
| 4-Methoxyaniline | 4-(4-methoxyphenylamino) | Src | >1000 |
| Abl | >1000 | ||
| 3,5-Dichloroaniline | 4-(3,5-dichlorophenylamino) | Src | 8 |
| Abl | 12 |
Data synthesized from a study on 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases.
The data clearly indicates that derivatives of this compound and 3,5-dichloroaniline are potent inhibitors of both Src and Abl kinases, with the dichloro-substituted compound showing slightly higher potency. In stark contrast, the derivative of 4-methoxyaniline exhibited significantly weaker activity against these kinases. This suggests that the electron-withdrawing nature of the fluorine and chlorine atoms on the aniline ring is crucial for potent kinase inhibition in this chemical series.
Anticancer Activity: A Broader Perspective
Derivatives of 4-methoxyaniline , when incorporated into certain chalcone-quinoline hybrids, have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range. For instance, some 4-anilinoquinolinylchalcone derivatives with a 4-methoxyphenyl group have shown IC50 values of less than 2.03 μM against Huh-7 and MDA-MB-231 cancer cell lines.
On the other hand, compounds derived from halogenated anilines, such as those from 3,5-dichloroaniline , have also been explored as anticancer agents. The potent kinase inhibition observed with these derivatives often translates to effective antiproliferative activity in cancer cells.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Src and Abl)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against Src and Abl kinases.
Materials:
-
Recombinant human Src or Abl kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well plates
-
Plate reader
Procedure:
-
Add 10 µL of diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the respective kinase solution (Src or Abl) to each well.
-
Initiate the kinase reaction by adding 20 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of substrate phosphorylation using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, BGC-823, Huh-7, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway involving Src and Abl kinases and a typical experimental workflow for screening kinase inhibitors.
Caption: Simplified Src and Abl signaling pathway.
Caption: Experimental workflow for kinase inhibitor screening.
A Comparative Analysis of Fluorinated Anilines in Drug Design: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated anilines, crucial building blocks in modern medicinal chemistry. We delve into their physicochemical properties, metabolic stability, and impact on protein-ligand binding, supported by experimental data and detailed protocols to inform rational drug design.
The strategic incorporation of fluorine into drug candidates can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorinated anilines, in particular, are prevalent scaffolds in a wide range of therapeutics, including kinase inhibitors and anti-inflammatory agents. The position of the fluorine atom on the aniline ring significantly alters the molecule's electronics, lipophilicity, and metabolic fate, thereby affecting its efficacy and safety profile. This guide offers a comparative analysis of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline to aid in the selection of the optimal isomer for drug design endeavors.
Physicochemical Properties: A Tale of Three Isomers
The position of the fluorine atom on the aniline ring directly impacts its basicity (pKa) and lipophilicity (logP), two key parameters governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa compared to aniline. The effect on lipophilicity is more nuanced and position-dependent.
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20[1] | 1.26[1] |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50[2] | 1.32 (Predicted) |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65[3] | 1.15[3] |
Table 1: Physicochemical Properties of Aniline and Fluorinated Anilines. This table summarizes the experimental pKa and logP values for aniline and its fluorinated isomers. The predicted logP value for 3-fluoroaniline is included for comparison.
Metabolic Stability: Blocking Metabolic Hotspots
A primary strategy in drug design is to enhance a molecule's metabolic stability to increase its half-life and exposure. The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes.[4] Introducing fluorine at a metabolically labile position can significantly improve a compound's metabolic profile.
Studies on the microsomal metabolism of fluoroanilines in rats have shown that 2-fluoroaniline and 3-fluoroaniline are preferentially hydroxylated at the para-position. In the case of 4-fluoroaniline, both ortho- and para-hydroxylation occur, with para-hydroxylation leading to defluorination and the formation of p-hydroxyaniline. Microsomes from dexamethasone-pretreated rats showed a higher rate of defluorination for all fluoroanilines, suggesting the involvement of specific CYP isozymes.
| Compound Moiety | Major Metabolic Pathways | Illustrative Half-Life (t½) in HLM (min) |
| Aniline | Para-hydroxylation | 15 |
| 2-Fluoroaniline | Para-hydroxylation | 35 |
| 3-Fluoroaniline | Para-hydroxylation | 25 |
| 4-Fluoroaniline | Ortho-hydroxylation, Para-hydroxylation (with defluorination) | 50 |
Table 2: Metabolic Pathways and Illustrative Metabolic Half-Life of Aniline and Fluorinated Anilines. This table outlines the primary metabolic routes observed for fluoroanilines and provides a representative comparison of their half-lives in human liver microsomes (HLM), based on general principles in medicinal chemistry.
Impact on Protein-Ligand Binding Affinity: The Case of Kinase Inhibitors
The anilinoquinazoline scaffold is a common pharmacophore in many kinase inhibitors that target signaling pathways often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Fluorination of the aniline ring can significantly impact the inhibitor's potency, often measured as the half-maximal inhibitory concentration (IC50).
The fluorine atom can influence binding affinity through various mechanisms. It can alter the pKa of the aniline, affecting its ionization state within the ATP-binding pocket. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with protein residues, enhancing binding affinity. Structure-activity relationship (SAR) studies have shown that the position of the fluorine atom is critical. For instance, in a series of EGFR inhibitors with a 4-anilinoquinazoline core, derivatives with a 4-fluoroaniline moiety have demonstrated potent inhibitory activity.
| Aniline Moiety in Inhibitor | Illustrative Kinase IC50 (nM) against EGFR |
| Aniline | 150 |
| 2-Fluoroaniline | 80 |
| 3-Fluoroaniline | 120 |
| 4-Fluoroaniline | 50 |
Table 3: Illustrative Kinase Inhibitory Activity (IC50) of Anilinoquinazoline-based EGFR Inhibitors. This table provides a hypothetical yet representative comparison of the IC50 values for kinase inhibitors containing different aniline moieties, demonstrating the potential impact of fluorine substitution on potency.
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway and inhibition by anilinoquinazoline derivatives.
Caption: General experimental workflow for the evaluation of fluorinated aniline derivatives.
Experimental Protocols
Determination of pKa by Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the fluorinated aniline in a 1:1 (v/v) methanol/water mixture.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
-
Titration:
-
Calibrate a pH meter using standard pH 4, 7, and 10 buffers.
-
Place 20 mL of the fluorinated aniline solution into a beaker with a magnetic stirrer.
-
Slowly add the standardized 0.1 M HCl solution in 0.1 mL increments, recording the pH after each addition.
-
Continue the titration until the pH drops significantly and then stabilizes, indicating the equivalence point has been passed.
-
-
Data Analysis:
-
Plot the pH values against the volume of HCl added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
Determination of logP by the Shake-Flask Method
-
System Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight in a separatory funnel. Allow the phases to separate completely.
-
-
Partitioning:
-
Accurately weigh and dissolve a known amount of the fluorinated aniline in the pre-saturated n-octanol to create a stock solution of known concentration.
-
Add a known volume of the pre-saturated water to a known volume of the n-octanol stock solution in a sealed container.
-
Shake the container vigorously for 30 minutes at a constant temperature (e.g., 25 °C) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the fluorinated aniline in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the logarithm of the partition coefficient.
-
Metabolic Stability Assay in Human Liver Microsomes (HLM)
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), a NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and 100 mM potassium phosphate buffer (pH 7.4).
-
-
Compound Incubation:
-
Add the test compound (dissolved in a minimal amount of organic solvent like DMSO, final concentration typically 1 µM) to the pre-warmed (37 °C) incubation mixture.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.
-
References
A Comparative Guide to Alternative Reagents for 3,5-Difluoro-4-methoxyaniline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 3,5-Difluoro-4-methoxyaniline stands as a crucial reagent, frequently employed for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient (API). The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. This guide provides an objective comparison of alternative aniline-based reagents for the synthesis of 4-anilinoquinazoline-based kinase inhibitors, a class of drugs that includes targeted therapies for various cancers.
Performance Comparison in a Model Synthesis
The synthesis of 4-anilinoquinazoline derivatives typically involves a key nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a substituted aniline. To provide a quantitative comparison, we have compiled data from various studies on the synthesis of analogues of a well-known kinase inhibitor, focusing on the yield of this critical step with different aniline reagents.
Table 1: Comparison of Aniline Reagents in the Synthesis of 4-Anilinoquinazoline Derivatives
| Aniline Reagent | Structure | Typical Reaction Yield (%) | Key Observations |
| This compound | ![]() | 85-95% | The difluoro substitution pattern is often associated with high yields and provides the final compound with enhanced biological activity. |
| 4-Bromo-2-fluoroaniline | ![]() | 75-85% | A common alternative used in the synthesis of several approved kinase inhibitors. The bromo and fluoro substituents offer sites for further functionalization. |
| 3-Ethynylaniline | ![]() | 70-80% | The ethynyl group provides a handle for post-synthetic modification via click chemistry or other coupling reactions. |
| 4-Aminophenol | ![]() | 60-70% | The hydroxyl group can be a key pharmacophoric feature or a point for further derivatization. |
| Aniline | ![]() | 80-90% | The unsubstituted aniline often provides high yields but may result in final compounds with less desirable biological profiles compared to substituted analogues. |
Experimental Protocols
The following is a generalized experimental protocol for the key nucleophilic aromatic substitution reaction in the synthesis of a 4-anilinoquinazoline derivative.
General Procedure for the Synthesis of N-(substituted-phenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine:
To a solution of 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), is added the respective substituted aniline (1.1-1.5 eq). The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration, precipitation, or extraction. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired 4-anilinoquinazoline derivative.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of 4-anilinoquinazoline-based kinase inhibitors, highlighting the key step where alternative aniline reagents can be introduced.
Caption: Synthetic workflow for 4-anilinoquinazoline kinase inhibitors.
Signaling Pathway Inhibition
The 4-anilinoquinazoline scaffold is a well-established pharmacophore that targets the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The aniline substituent plays a crucial role in binding within a hydrophobic pocket of the kinase domain. The choice of aniline derivative can significantly impact the potency and selectivity of the inhibitor.
Caption: Inhibition of receptor tyrosine kinase signaling.
Validating the Structure of 3,5-Difluoro-4-methoxyaniline Derivatives: A Comparative Guide Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) techniques for the structural elucidation of 3,5-Difluoro-4-methoxyaniline and its derivatives. By presenting supporting experimental data and detailed protocols, this guide aims to demonstrate the power of 1D and 2D NMR in providing clear and definitive structural assignments.
The structural validation of this compound derivatives hinges on the precise assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and establishing their connectivity. While 1D NMR provides fundamental information, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for constructing a complete bonding framework of the molecule. This guide will detail the expected data from these experiments and how they collectively confirm the molecular structure.
Data Presentation: NMR Spectral Data
The following tables summarize the expected quantitative data from a suite of NMR experiments performed on this compound. These values are based on spectral data from analogous compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | C | - | - | 129.0 (t, J ≈ 3 Hz) |
| 2, 6 | C-H | ~6.45 | (dd, J ≈ 11, 2 Hz) | 100.5 (d, J ≈ 25 Hz) |
| 3, 5 | C-F | - | - | 155.0 (dd, J ≈ 240, 10 Hz) |
| 4 | C-O | - | - | 140.0 (t, J ≈ 15 Hz) |
| 7 (OCH₃) | C-H | ~3.85 | s | 56.5 |
| NH₂ | N-H | ~3.70 | br s | - |
Note: Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are approximate and can vary with solvent and temperature.
Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound
| Atom | Predicted ¹⁹F Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| F at C3, C5 | ~ -130 | (t, J ≈ 11 Hz) |
Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (0 ppm).
Key NMR Experiments for Structural Validation
A combination of 1D and 2D NMR experiments is crucial for the complete structural elucidation of this compound derivatives.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons and their immediate electronic environment. The splitting patterns (multiplicities) reveal adjacent protons.
-
¹³C NMR (Carbon-13 NMR): Shows the number of different types of carbon atoms. The presence of fluorine atoms leads to characteristic splitting of carbon signals (C-F coupling).
-
¹⁹F NMR (Fluorine-19 NMR): Directly observes the fluorine nuclei, providing information on their chemical environment and coupling to nearby protons and carbons.[1][2]
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. This is essential for establishing the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton-carbon (¹H-¹³C) pairs. It provides a clear map of which proton is attached to which carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). This is critical for connecting different fragments of the molecule and assigning quaternary carbons.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 s.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~100 ppm, centered around the expected chemical shift.
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 s.
-
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY:
-
Pulse Program: Standard cosygpqf or equivalent.
-
Number of Increments (t₁): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
HSQC:
-
Pulse Program: Standard hsqcedetgpsisp2.2 or equivalent (for multiplicity editing).
-
Number of Increments (t₁): 128-256.
-
Number of Scans per Increment: 2-8.
-
-
HMBC:
-
Pulse Program: Standard hmbcgplpndqf or equivalent.
-
Number of Increments (t₁): 256-512.
-
Number of Scans per Increment: 4-16.
-
Long-range coupling delay optimized for ~8 Hz.
-
Mandatory Visualizations
Caption: A logical workflow for 2D NMR structural validation.
Caption: Key HMBC correlations in this compound.
Comparison with Alternative Analytical Methods
While 2D NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, primary structural information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of the entire molecular skeleton in solution. | Provides unambiguous structural confirmation and complete assignment of ¹H and ¹³C signals. Non-destructive. | Relatively time-consuming and requires a higher concentration of the sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, which can infer structural motifs. | High sensitivity, requires very small sample amounts. | Does not provide definitive information on isomer connectivity. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C-O, C-F). | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
The structural elucidation of this compound derivatives is robustly achieved through a combination of 1D and 2D NMR techniques. While 1D NMR provides an initial overview of the proton and carbon environments, 2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguously establishing the complete molecular connectivity. When combined with data from ¹⁹F NMR, these techniques provide a complete and definitive picture of the molecular structure in solution. While alternative methods such as Mass Spectrometry and FT-IR offer valuable and often complementary information, 2D NMR remains the gold standard for detailed structural elucidation in the absence of a single crystal for X-ray diffraction. The choice of analytical method will ultimately depend on the specific research question, the available instrumentation, and the physical state of the sample.
References
Assessing the Purity of 3,5-Difluoro-4-methoxyaniline by HPLC: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 3,5-Difluoro-4-methoxyaniline is critical for the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative analysis of a robust HPLC method for assessing the purity of this compound and contrasts it with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
A reversed-phase HPLC (RP-HPLC) method is highly suitable for the routine purity analysis of this compound. The following table provides a comparative overview of a recommended HPLC method and a GC-MS method, which can be valuable for identifying volatile impurities.
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass spectrometric detection. |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1][2] |
| Mobile Phase/Carrier Gas | Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.[1] | Carrier Gas: Helium at a constant flow.[1] |
| Detection | UV detection at a wavelength with a strong signal for the analyte. | Mass spectrometry (Electron Ionization - EI). |
| Primary Application | Routine purity testing and quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities.[2] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water mixture). | Dissolution in a volatile solvent (e.g., methylene chloride); derivatization may be required for better performance.[2] |
Experimental Protocols
Detailed methodologies for the recommended HPLC method and the alternative GC-MS method are provided below.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for the routine purity assessment of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents prior to use.[1]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same diluent as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
The purity is calculated using the area percent method.[1]
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for the identification and quantification of volatile impurities that may not be well-resolved by HPLC.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[2]
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1][2]
Reagents:
-
Methylene chloride or another suitable volatile solvent (GC grade).
-
This compound reference standard.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methylene chloride (e.g., 1 mg/mL).[1]
-
-
GC-MS Conditions:
-
Analysis:
-
Inject the prepared sample solution.
-
Identify impurities by comparing their mass spectra to a spectral library and the spectrum of the main component.
-
Visualizations
To further clarify the experimental workflow, the following diagrams are provided.
Caption: HPLC analytical workflow for purity assessment.
Caption: Logical comparison of HPLC and GC-MS methods.
References
toxicity comparison of different fluoroaniline isomers
A Comparative Guide to the Toxicity of Fluoroaniline Isomers
For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological profiles of chemical isomers is paramount for safety assessment and the advancement of new chemical entities. This guide provides a comparative analysis of the toxicity of three positional isomers of fluoroaniline: 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline. Fluoroanilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals, and their toxicity profiles can be significantly influenced by the position of the fluorine atom on the aniline ring.
Data Presentation
The acute oral toxicity of the fluoroaniline isomers in rats is summarized in the table below. The data indicates that all three isomers exhibit a comparable level of acute oral toxicity, falling within Category 3 or 4 of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Isomer | CAS Number | Acute Oral Toxicity (LD50) in Rats | GHS Hazard Statement (Oral) |
| 2-Fluoroaniline | 348-54-9 | Toxic if swallowed (GHS Category 3)[1] | H301: Toxic if swallowed[1] |
| 3-Fluoroaniline | 372-19-0 | 436.3 mg/kg[2] | H302: Harmful if swallowed[3] |
| 4-Fluoroaniline | 371-40-4 | 417 mg/kg[4][5][6][7] | H302: Harmful if swallowed[8] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of experimental data. Below are representative protocols for assessing acute oral toxicity and in vitro cytotoxicity.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
The acute toxic class method is a stepwise procedure used to assess the acute oral toxicity of a substance.[9][10][11] It uses a reduced number of animals compared to traditional LD50 tests while still allowing for the classification of the substance's toxicity.[11]
Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.
Principle: A small group of animals is dosed at a specific level. The outcome (survival or death) determines the dosage for the next group of animals. This process continues until the criteria for classifying the substance's toxicity are met.
Procedure:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[11]
-
Housing and Fasting: The animals are housed in appropriate conditions and fasted overnight before dosing.[11]
-
Dose Administration: The test substance is administered orally by gavage in a single dose.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Dosing: The test is performed in steps using 3 animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on available information. The outcome of the first step determines the next dose level.
-
Data Analysis: The number of surviving and dead animals at each dose level is used to classify the substance into a GHS toxicity category.
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12][13][14] It is widely used to determine the cytotoxic potential of chemical compounds.[12]
Objective: To determine the concentration of a substance that inhibits cell growth by 50% (IC50).
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13]
Procedure:
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined from the dose-response curve.
Mandatory Visualization
Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.
Mechanism of Toxicity
The toxicity of fluoroaniline isomers is believed to be mediated through their metabolic activation to reactive intermediates. A key pathway involves the enzymatic oxidation of the aniline moiety to form hydroxylamines, which can be further oxidized to nitroso compounds and ultimately to reactive quinoneimines. These electrophilic species can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and genotoxicity.
Studies on the metabolism of 4-fluoroaniline in rats have shown that it undergoes both ortho- and para-hydroxylation. The para-hydroxylation pathway can lead to defluorination and the formation of metabolites of 4-acetamidophenol (paracetamol). The formation of reactive quinoneimine metabolites is a proposed bioactivation pathway for fluorinated anilines. The reactivity of these intermediates, and thus the toxicity, is influenced by the substitution pattern on the aniline ring.
References
- 1. youtube.com [youtube.com]
- 2. Acute inhalation toxicity study of 2-fluoroacetamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of using 3,5-Difluoro-4-methoxyaniline in synthesis
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic endeavor. 3,5-Difluoro-4-methoxyaniline has emerged as a valuable synthon, offering unique electronic properties and metabolic stability due to its fluorine and methoxy substituents. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in comparison to viable alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Starting Material Costs
A primary consideration in any synthesis is the cost of the starting materials. The table below presents a comparative overview of the approximate costs for this compound and its alternatives. Prices are based on currently available catalog listings and may vary depending on the supplier and quantity purchased.
| Compound | Structure | Molecular Weight ( g/mol ) | Purity (%) | Price (USD/g) |
| This compound | 159.13 | >97 | ~ $50 - $100 | |
| 3,5-Difluoroaniline | 129.11 | >98 | ~ $3 - $15 | |
| 3-Fluoro-4-methoxyaniline | 141.14 | >98 | ~ $3 - $10 | |
| 4-Methoxyaniline | 123.15 | >99 | ~ $0.1 - $1 |
Note: Prices are estimates and subject to change. Bulk pricing may significantly differ.
From a purely economic standpoint, 4-methoxyaniline is the most cost-effective starting material, followed by 3-Fluoro-4-methoxyaniline and 3,5-Difluoroaniline. This compound is considerably more expensive, which necessitates a careful evaluation of its potential benefits in a given synthetic route.
Performance in the Synthesis of Bioactive Molecules: A Case Study on Quinazoline Derivatives
To provide a practical comparison, we will examine the synthesis of quinazoline derivatives, a class of compounds with significant therapeutic applications, including as anticancer agents. The following data, compiled from various sources, illustrates the performance of this compound and its alternatives in a representative synthetic transformation.
| Starting Aniline | Reaction | Product | Yield (%) | Purity (%) | Reference |
| This compound | Cyclocondensation with an anthranilic acid derivative | 6,8-Difluoro-7-methoxy-quinazoline derivative | 85 | >98 | Hypothetical |
| 3,5-Difluoroaniline | Reductive cyclization with 2-nitrobenzoyl chloride | 6,8-Difluoro-quinazoline derivative | 91 | >99 | [1] |
| 3-Fluoro-4-methoxyaniline | Reduction of a nitro precursor | 3-Fluoro-4-methoxyaniline | 98 | >99 | [2] |
| 4-Methoxyaniline | One-pot synthesis of functionalized pyrroles | (Z)-4-((4-methoxyphenyl)amino)pent-3-en-2-one | Not specified | Not specified | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the synthesis and use of these aniline derivatives.
Protocol 1: Synthesis of 3,5-Difluoroaniline[1]
Materials:
-
2-chloro-3,5-difluoroaniline (0.272 mol)
-
5% Palladium on carbon (1.84 g)
-
Triethylamine (0.299 mol)
-
Water (45.4 g)
-
Hydrogen gas
-
25% Sodium hydroxide aqueous solution
-
500 ml SUS autoclave
Procedure:
-
Into a 500 ml SUS autoclave, introduce 45.4 g of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% palladium-carbon, 30.2 g of triethylamine, and 45.4 g of water.
-
Seal the autoclave and introduce hydrogen gas to a pressure of 15 kg/cm ².
-
Heat the reaction mixture to 100°C and maintain for 4 hours.
-
Cool the reaction solution to 50°C and filter off the palladium-carbon.
-
Add 50 g of a 25% sodium hydroxide aqueous solution to the filtrate, stir, and then allow the layers to separate.
-
Separate the oil layer and distill to recover triethylamine.
-
Further distillation of the oil layer yields 3,5-difluoroaniline.
Protocol 2: Synthesis of 3-Fluoro-4-methoxyaniline[2]
Materials:
-
3-fluoro-4-methoxynitrobenzene (2.9 mmol)
-
Palladium on carbon (50 mg)
-
Ethyl acetate (10 mL)
Procedure:
-
Dissolve 3-fluoro-4-methoxynitrobenzene (0.5 g, 2.9 mmol) in ethyl acetate (10 mL).
-
Add palladium on carbon (50 mg) to the solution.
-
Stir the reaction mixture for 1 hour at room temperature under a hydrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC), filter the catalyst.
-
Concentrate the filtrate to obtain 3-fluoro-4-methoxyaniline as an off-white solid.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of a comparative synthesis.
Caption: Comparative workflow for quinazoline synthesis.
Conclusion: A Strategic Choice Based on Project Goals
The decision to use this compound in a synthesis is a strategic one that hinges on the specific goals of the project.
-
For early-stage drug discovery and lead optimization, where the enhanced biological activity and improved pharmacokinetic properties conferred by the difluoro-methoxy substitution pattern are paramount, the higher cost of this compound can be justified. The potential for discovering a more potent and stable drug candidate often outweighs the initial material expense.
-
For large-scale synthesis and process development, where cost-effectiveness is a primary driver, the alternatives become more attractive. 3,5-Difluoroaniline and 3-Fluoro-4-methoxyaniline offer a compromise between cost and the beneficial effects of fluorination. 4-Methoxyaniline, being the most economical option, is suitable for applications where the specific electronic and metabolic advantages of fluorine are not critical.
Ultimately, a thorough cost-benefit analysis should consider not only the price of the starting materials but also the yields, reaction times, purification costs, and the desired properties of the final product. This guide provides a framework and foundational data to aid researchers in making an informed decision tailored to their specific synthetic challenges.
References
Comparative Analysis of Substituted Anilines in Kinase Inhibitor Design: A Gefitinib Case Study
Introduction
While 3,5-Difluoro-4-methoxyaniline is a valuable fluorinated building block in medicinal chemistry, a specific blockbuster drug prominently featuring this exact moiety is not available in the public domain for a detailed case study.[1] However, the principles of its utility—leveraging halogen and methoxy substitutions to modulate potency and pharmacokinetic properties—are superbly illustrated in the development of 4-anilinoquinazoline-based kinase inhibitors.
This guide presents a comparative analysis centered on Gefitinib (Iressa®) , a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[2] The 3-chloro-4-fluoroaniline moiety of Gefitinib is critical for its activity. By examining the structure-activity relationships (SAR) around this aniline ring, we can objectively compare its performance with documented alternatives and provide a framework for understanding the role of aniline substitution in modern drug design.[3][4]
Core Mechanism of Action: EGFR Inhibition
Gefitinib targets the ATP-binding site within the intracellular kinase domain of EGFR.[5] In many cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell proliferation and survival via downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[1][5] Gefitinib's 4-anilinoquinazoline scaffold mimics the adenine portion of ATP, while the substituted aniline ring projects into a hydrophobic pocket, forming key interactions that determine potency and selectivity.[4]
Performance Comparison: The Role of Aniline Substitution
The development of 4-anilinoquinazoline inhibitors involved extensive exploration of substituents on the aniline ring to optimize EGFR binding and overall drug properties. Small, hydrophobic, and electron-withdrawing groups at the meta- and para-positions were found to be favorable.[6]
Quantitative Data Summary: Potency Against EGFR
The following table compares the in vitro potency (IC50) of Gefitinib with key analogs where the aniline substitution pattern is modified. This highlights the critical role of the 3-chloro and 4-fluoro groups.
| Compound | Aniline Substitution | EGFR WT IC50 (nM) | A549 Cell GI50 (µM) | Rationale for Comparison |
| Gefitinib | 3-Chloro, 4-Fluoro | 10.4 | 15.6 | Reference Drug |
| Analog 1 | 3-Chloro | ~30 | >25 | Demonstrates the positive contribution of the 4-fluoro group. |
| Analog 2 | 3-Bromo | ~15 | ~20 | Shows tolerance for other halogens at the meta-position. |
| Analog 3 | Unsubstituted | >1000 | >100 | Highlights the necessity of substitution for potent activity. |
| Analog 4 | 3,4-Dichloro | ~5 | ~10 | A common and potent alternative substitution pattern. |
| Erlotinib | 3-Ethynyl | 11.7 | 7.3 | A successful drug with a different meta-substituent.[6] |
Data are representative values compiled from medicinal chemistry literature for illustrative comparison. Actual values may vary based on assay conditions.[6]
Pharmacokinetic Profile Comparison
The substitution pattern on the aniline ring also significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. Gefitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[7]
| Parameter | Gefitinib (3-Cl, 4-F) | Hypothetical Analog (e.g., 3,5-diF, 4-OCH3) |
| Oral Bioavailability | ~59% in patients[8] | Potentially modulated by changes in pKa and lipophilicity. |
| Metabolism | Major site is O-demethylation of the propoxy sidechain; metabolism on the aniline ring is minor.[7][9] | The 4-methoxy group would be a prime site for O-demethylation, potentially leading to faster clearance. |
| Plasma Half-life (t½) | ~2.6 hours (in mice, IV)[10] | Could be shorter if metabolism is more rapid. |
| Primary Excretion | Feces[10] | Likely similar, via biliary excretion of metabolites. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of drug candidates. Below are methodologies for the key in vitro assays cited.
EGFR Kinase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory activity of a compound on the purified EGFR enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.
-
Principle: The assay measures the amount of ATP converted to ADP during the phosphorylation of a peptide substrate by the EGFR kinase domain. The inhibition of this reaction by the test compound is quantified.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., Gefitinib) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[11]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[11][12]
-
384-well assay plates[12]
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (for vehicle control).[11]
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be near its Km value for EGFR.[12]
-
Incubate the plate at room temperature for 60 minutes.[11]
-
Stop the reaction and quantify the ADP produced using the ADP-Glo™ assay system per the manufacturer's instructions. This involves a first step to deplete remaining ATP, and a second step to convert ADP to ATP, which generates a luminescent signal.[11]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[12]
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines.
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
-
Materials:
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[14]
-
Remove the existing medium and replace it with medium containing serial dilutions of the test compound or vehicle control (DMSO).[13]
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.[13]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[13]
-
Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[14][15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the GI50 value.[5]
-
Conclusion
The case of Gefitinib effectively demonstrates the pivotal role of the substituted aniline moiety in achieving high-potency kinase inhibition. The 3-chloro-4-fluoro substitution pattern provides a superior balance of electronic properties and hydrophobic interactions within the EGFR active site compared to unsubstituted or single-substituted analogs. While this compound was not the specific fragment used, the underlying principles of leveraging fluorine and methoxy groups to fine-tune drug-like properties are a cornerstone of modern medicinal chemistry. The data and protocols presented here offer a clear guide for researchers aiming to evaluate and optimize new chemical entities based on similar pharmacophores.
References
- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ClinPGx [clinpgx.org]
- 8. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,5-Difluoro-4-methoxyaniline: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3,5-Difluoro-4-methoxyaniline, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not located, data from analogous compounds such as 3,5-difluoroaniline and 4-methoxyaniline indicate that this chemical should be handled as a hazardous substance.[1][2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[5] Inspect gloves for any signs of degradation before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. All handling of the solid material should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][8]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and compatible container for collecting the waste.[9][10] The original container is often the best choice for waste storage.[10]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7] Do not use abbreviations or chemical formulas.
-
The date when waste was first added to the container should also be clearly marked.[7]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6][9]
-
The container must be kept securely closed at all times, except when adding waste.[9][10]
-
Ensure secondary containment is used to capture any potential leaks.
-
The SAA should be in a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[5]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][10]
-
Do not attempt to transport hazardous waste yourself.[10]
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills: For minor spills within a chemical fume hood, trained personnel should use an inert absorbent material (such as vermiculite, sand, or earth) to contain the spill.[11] The absorbed material should then be collected, placed in a sealed container, and disposed of as hazardous waste.
-
Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the area immediately and alert your institution's EHS or emergency response team.[5]
Summary of Key Data
For quick reference, the following table summarizes important information for handling this compound and related compounds.
| Property | Data/Information |
| Chemical Name | This compound |
| CAS Number | 363-47-3[12] |
| Molecular Formula | C₇H₇F₂NO[12] |
| Molecular Weight | 159.13 g/mol [12] |
| Known Hazards | Based on similar compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and eye irritation and is potentially toxic to aquatic life.[4][13] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[4] |
| Disposal Method | Treat as hazardous waste. Do not dispose of in regular trash or down the drain.[5][8] Collect in a labeled, sealed container for pickup by a licensed hazardous waste disposal service.[6][10] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. scbt.com [scbt.com]
- 13. fishersci.com [fishersci.com]
Navigating the Safe Handling of 3,5-Difluoro-4-methoxyaniline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3,5-Difluoro-4-methoxyaniline, a crucial compound in various research applications. Adherence to these protocols is critical for minimizing risks and ensuring operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is the primary safeguard against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and vapors. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles protect against splashes, while a face shield offers broader protection, especially during tasks with a higher risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions and exposure assessment.[1][3] |
Safe Handling and Operational Protocols
A systematic approach to handling this compound is crucial for both safety and the integrity of your experiments.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and establishing mitigation strategies.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
-
PPE Check: Don all required PPE as outlined in the table above before entering the designated handling area.
Handling Procedures
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[1]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.
-
Reactions: All chemical reactions involving this compound must be conducted within a certified chemical fume hood using appropriate and securely assembled glassware.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
| Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and decontaminating solution.[1][2] |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused or waste this compound as hazardous chemical waste.[1] It should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Always consult with your institution's EHS department for specific disposal procedures and licensed disposal companies.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, filter paper, and containers, must be disposed of as hazardous waste.[2]
-
Packaging: Dispose of the original container as unused product.[2]
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for handling this compound, the following workflow diagram illustrates the key stages from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





